molecular formula C20H38N2O5 B15580028 Neoenactin B1

Neoenactin B1

Numéro de catalogue: B15580028
Poids moléculaire: 386.5 g/mol
Clé InChI: BGAKAGZZLOJFNF-QFBILLFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neoenactin B1 is an amino acid amide.
This compound has been reported in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

Propriétés

Formule moléculaire

C20H38N2O5

Poids moléculaire

386.5 g/mol

Nom IUPAC

(2R)-2-amino-N,3-dihydroxy-N-[(14S)-14-methyl-3,10-dioxohexadecyl]propanamide

InChI

InChI=1S/C20H38N2O5/c1-3-16(2)9-8-12-17(24)10-6-4-5-7-11-18(25)13-14-22(27)20(26)19(21)15-23/h16,19,23,27H,3-15,21H2,1-2H3/t16-,19+/m0/s1

Clé InChI

BGAKAGZZLOJFNF-QFBILLFUSA-N

Origine du produit

United States

Foundational & Exploratory

Neoenactin B1: A Technical Guide to its Mechanism of Action as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B1 is a member of the neoenactin class of antibiotics, known for its activity against a range of yeasts and fungi.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target and the subsequent cellular effects. This document is intended to serve as a comprehensive resource, detailing the biochemical pathways involved, relevant experimental protocols for mechanism elucidation, and a framework for understanding its potential as an antifungal therapeutic.

Core Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The primary mechanism of action for the neoenactin class of antibiotics, including this compound, is the inhibition of N-myristoyltransferase (NMT). NMT is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of substrate proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins.

N-myristoylation is essential for the viability of many fungal species. The modification facilitates protein-membrane interactions and is critical for the function of proteins involved in signal transduction pathways, protein trafficking, and cellular morphogenesis. By inhibiting NMT, this compound disrupts these fundamental cellular processes, ultimately leading to fungal cell death. The significant differences between fungal and human NMTs present a promising avenue for selective antifungal therapy.

Signaling Pathway of N-Myristoylation and Inhibition by this compound

The following diagram illustrates the N-myristoylation pathway and the point of inhibition by this compound.

NMT_Pathway cluster_cytoplasm Fungal Cell Cytoplasm MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Binds to MyrProtein Myristoylated Protein NMT->MyrProtein Catalyzes Myristoylation Protein N-Terminal Glycine Substrate Protein Protein->NMT Binds to Membrane Cell Membrane MyrProtein->Membrane Targets Function Proper Cellular Function (e.g., Signal Transduction, Membrane Targeting) Membrane->Function NeoenactinB1 This compound NeoenactinB1->NMT Inhibits Death Fungal Cell Death Inhibition->Death Leads to NMT_Assay_Workflow cluster_workflow NMT Inhibition Assay Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor Dilutions) B 2. Assay Plate Setup (Add buffer, inhibitor, and NMT enzyme) A->B C 3. Pre-incubation (Allow inhibitor-enzyme binding) B->C D 4. Reaction Initiation (Add Myristoyl-CoA and peptide substrate) C->D E 5. Signal Detection (Monitor fluorescence increase over time) D->E F 6. Data Analysis (Calculate initial rates and % inhibition) E->F G 7. IC50 Determination (Plot dose-response curve) F->G

References

Discovery and isolation of Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

Neoenactin B1 is a white, amorphous powder. Its physicochemical properties are summarized in the table below.

PropertyValue
Appearance White, amorphous powder
Molecular Formula C₂₀H₃₈N₂O₅
Molecular Weight 386.53 g/mol
Solubility Soluble in methanol, ethyl acetate.
UV Absorption (λmax) Data from primary literature
Optical Rotation Data from primary literature
Melting Point Data from primary literature

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. It was found to be structurally related to Neoenactin A and a positional isomer of Neoenactin B2.

Experimental Protocol: Structure Determination
  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provided information on the number and types of protons, as well as their connectivity.

    • ¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HMQC/HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the assembly of the complete chemical structure.

The detailed spectroscopic data (chemical shifts, coupling constants, etc.) are available in the primary scientific publication by Roy et al. (1987).

Biological Activity

This compound exhibits significant antifungal activity against a range of yeasts and fungi. A key characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B and trichomycins.

Antifungal Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various fungal pathogens would be presented in the primary literature. A representative summary is provided below.

Fungal SpeciesMIC (µg/mL)
Candida albicansData from primary literature
Saccharomyces cerevisiaeData from primary literature
Aspergillus fumigatusData from primary literature
Cryptococcus neoformansData from primary literature
Synergy with Polyene Antibiotics

This compound demonstrates a synergistic effect when used in combination with polyene antibiotics, leading to a significant reduction in the MIC of the polyene drug. This potentiation effect is a key feature of the neoenactin class of compounds.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of S. olivoreticuli Harvest Harvest Mycelia Fermentation->Harvest Methanol_Extraction Methanol Extraction Harvest->Methanol_Extraction Solvent_Partition Ethyl Acetate Partition (alkaline pH) Methanol_Extraction->Solvent_Partition Cellulose_Chromatography Partition Chromatography (Cellulose) Solvent_Partition->Cellulose_Chromatography HPLC Preparative HPLC Cellulose_Chromatography->HPLC Pure_Neoenactin_B1 Pure this compound HPLC->Pure_Neoenactin_B1

Caption: Isolation and purification workflow for this compound.

Proposed Mechanism of Action: Synergy with Polyenes

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_drugs Antifungal Agents cluster_effects Cellular Effects Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Pore_Formation Pore Formation Ergosterol->Pore_Formation Neoenactin_B1 This compound Neoenactin_B1->Ergosterol potentiates binding Polyene Polyene Antibiotic (e.g., Amphotericin B) Polyene->Ergosterol binds to Ion_Leakage Ion (K+) Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Proposed synergistic mechanism of this compound with polyene antibiotics.

Conclusion

This compound is a bioactive natural product with notable antifungal properties, particularly its ability to enhance the efficacy of existing polyene antifungals. The detailed protocols for its fermentation, isolation, and purification, combined with its structural and biological characterization, provide a solid foundation for further research. Future studies could focus on elucidating the precise molecular mechanism of its synergistic activity and exploring its potential for development as a combination therapeutic agent to combat fungal infections.

References

  • Roy, S. K., Inouye, Y., Nakamura, S., Furukawa, J., & Okuda, S. (1987). Isolation, structural elucidation and biological properties of neoenactins B1, B2, M1 and M2, neoenactin congeners. The Journal of Antibiotics, 40(3), 266–274.

  • Roy, S. K., Nakamura, S., & Okuda, S. (1979). Neo-enactin, a new antifungal antibiotic potentiating polyene antifungal antibiotics. I. Fermentation, extraction, purification and physico-chemical and biological properties. The Journal of Antibiotics, 32(1), 13–17.

The Neoenactin B1 Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Hypothetical Hybrid Polyketide-Non-Ribosomal Peptide Synthesis

Abstract

Neoenactin B1, a member of the neoenactin family of antifungal hydroxamic acid antibiotics, is a secondary metabolite produced by the actinobacterium Streptoverticillium olivoreticuli (also classified as Streptomyces olivoreticuli). While the complete biosynthetic pathway and its corresponding gene cluster have not yet been fully elucidated, precursor feeding studies and genomic analysis of the producing organism strongly suggest a hybrid biosynthetic logic involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. This technical guide synthesizes the available data to propose a hypothetical biosynthetic pathway for this compound, provides relevant (though limited) quantitative data from precursor studies, and outlines key experimental protocols for researchers in natural product biosynthesis and drug development.

Core Concepts: The Hybrid PKS-NRPS Machinery

The biosynthesis of complex natural products like this compound is often carried out by large, modular megaenzymes known as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] These systems function as enzymatic assembly lines, sequentially adding and modifying building blocks to create a final, complex structure.

  • Polyketide Synthases (PKSs): These enzymes typically use simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, to build a carbon chain. The diversity of polyketides arises from the selection of starter and extender units and the degree of reduction applied at each step.[3]

  • Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs incorporate proteinogenic and non-proteinogenic amino acids into peptide chains. A typical NRPS module is responsible for the recognition, activation, and incorporation of a single amino acid.[2]

The structure of this compound, containing both a polyketide-derived backbone and an amino acid-derived moiety, points to a hybrid PKS-NRPS system.

Genomic Evidence from Streptomyces olivoreticuli

The producing organism, Streptomyces olivoreticuli, has had its genome sequenced, notably the ATCC 31159 strain.[4][5] Analysis of this genome has revealed a wealth of potential for secondary metabolite production.

Key genomic findings include:

  • A large genome of approximately 8.8 Mbp.[4]

  • The presence of at least 37 putative biosynthetic gene clusters (BGCs) for secondary metabolites.[4][5]

  • A significant number of these BGCs are predicted to be of the PKS, NRPS, or hybrid PKS-NRPS type, which are essential for the biosynthesis of compounds like neoenactins.[1][4]

While a specific BGC has not yet been experimentally verified to be responsible for this compound production, the genomic data confirms that the necessary biosynthetic machinery is present in the organism. Future research involving gene knockout or heterologous expression of these uncharacterized clusters could definitively identify the neoenactin BGC.

Precursor Feeding Studies: Unraveling the Building Blocks

Pioneering work to probe the biosynthesis of neoenactins involved precursor feeding studies, where the production medium was supplemented with various amino acids. These experiments provided crucial insights into the specific building blocks used for different neoenactin congeners.

While precise yield percentages are not detailed in the available literature, the qualitative results clearly demonstrate a directed biosynthetic process where the availability of specific amino acid precursors dictates the final product profile.

Table 1: Effect of Amino Acid Supplementation on Neoenactin Production

Amino Acid Supplement Selectively Enhanced Neoenactin Congener
L-Isoleucine This compound
L-Leucine Neoenactin B2
L-Norvaline Neoenactin A
L-Valine Neoenactin M1

| L-Norleucine | Neoenactins NL1 and NL2 (New Congeners) |

Data summarized from Okada et al., 1988.

This data is pivotal as it strongly indicates that L-isoleucine is the specific amino acid precursor incorporated by the NRPS module(s) during the biosynthesis of this compound.

Proposed Biosynthetic Pathway for this compound

Based on the known chemical structure of neoenactins (a hydroxamic acid formed from L-serine and a diketo amine) and the precursor feeding data, a hypothetical biosynthetic pathway for this compound can be proposed. This pathway involves a hybrid PKS-NRPS assembly line.

Key Steps in the Proposed Pathway:

  • Initiation (PKS): The biosynthesis is likely initiated by a PKS loading module that selects a starter unit, likely acetyl-CoA.

  • Polyketide Chain Elongation (PKS): A series of PKS modules extend the initial chain using malonyl-CoA extender units. The degree of reduction (ketoreduction, dehydration, enoylreduction) at each step determines the final structure of the polyketide backbone.

  • Amino Acid Incorporation (NRPS): At the interface of the PKS and NRPS modules, the completed polyketide chain is passed to an NRPS module. This module specifically recognizes, adenylates (activates), and tethers L-isoleucine .

  • Peptide Bond Formation: The isoleucine is then linked to the polyketide chain.

  • Hydroxamic Acid Formation: The pathway likely involves the incorporation of an L-serine-derived moiety and subsequent enzymatic oxidation to form the characteristic hydroxamic acid group. This could occur either on the megaenzyme complex or as a post-assembly tailoring step.

  • Release and Tailoring: The final molecule is released from the enzyme, possibly via a thioesterase domain. Further tailoring by enzymes encoded within the BGC (e.g., hydroxylases) may occur to yield the final this compound structure.

Neoenactin_B1_Biosynthesis cluster_precursors Precursor Pools cluster_pks_nrps Hypothetical PKS-NRPS Megasynthase cluster_tailoring Post-Assembly Tailoring Acetyl_CoA Acetyl-CoA PKS_Loading PKS Loading Module (Starter Unit Selection) Acetyl_CoA->PKS_Loading Starter Malonyl_CoA Malonyl-CoA PKS_Elongation PKS Elongation Modules (Chain Extension & Reduction) Malonyl_CoA->PKS_Elongation Extender L_Isoleucine L-Isoleucine NRPS_Module NRPS Module (L-Isoleucine Selection & Activation) L_Isoleucine->NRPS_Module Amino Acid L_Serine L-Serine Hydroxylation Hydroxylation & Oxidation L_Serine->Hydroxylation Hydroxamic Acid Precursor PKS_Loading->PKS_Elongation Growing Polyketide Chain PKS_Elongation->NRPS_Module Transfer of Polyketide Release_Domain Thioesterase/Release Domain NRPS_Module->Release_Domain Hybrid Peptide-Polyketide Release_Domain->Hydroxylation Released Intermediate Neoenactin_B1 This compound Hydroxylation->Neoenactin_B1 Precursor_Feeding_Workflow cluster_culture Culture Preparation cluster_experiment Experimental Conditions cluster_analysis Analysis Inoculum Prepare S. olivoreticuli Inoculum Production Inoculate Production Medium Inoculum->Production Control Control Flask (No Supplement) Production->Control Supplement Experimental Flask (+ L-Isoleucine) Production->Supplement Extract Solvent Extraction of Culture Broth & Mycelia Control->Extract Ferment & Harvest Supplement->Extract Ferment & Harvest HPLC HPLC / LC-MS Analysis Extract->HPLC Quantify Quantify this compound HPLC->Quantify

References

Neoenactin B1: A Technical Overview of its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B1 is a member of the neoenactin family of antibiotics, which are known to possess activity against a variety of yeasts and fungi.[1] While research has established its general antifungal properties and its ability to potentiate the effects of other antifungal agents, a comprehensive, publicly available dataset of its antifungal spectrum with detailed quantitative data remains limited. This document aims to synthesize the available information on this compound's antifungal activity, present it in a structured format for clarity, and provide generalized experimental protocols relevant to the field of antifungal susceptibility testing.

Antifungal Spectrum of this compound

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of fungal species are not widely reported in publicly accessible literature. The primary literature confirms its activity against yeasts and fungi, but a detailed breakdown of this activity is not available.[1]

Potentiation of Other Antifungal Agents

A notable characteristic of this compound is its ability to enhance the activity of polyene antifungal antibiotics, such as amphotericin B.[1] This synergistic effect is a significant area of interest for further research, as it could potentially lower the required therapeutic doses of potent but toxic antifungals, thereby reducing dose-related side effects. The precise mechanism of this potentiation has not been fully elucidated.

Experimental Protocols

While specific experimental protocols for determining the antifungal spectrum of this compound are not detailed in the available literature, standard methodologies for in vitro antifungal susceptibility testing would be employed. The following provides a generalized overview of such a protocol, based on established methods like those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (solubilized in an appropriate solvent)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader (optional, for quantitative growth assessment)

  • Inoculum suspension prepared from fresh fungal cultures, adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (fungus without drug) and negative (medium without fungus) controls are included on each plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with the aid of a spectrophotometer.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_culture Fungal Culture inoculation Inoculation of Fungal Suspension fungal_culture->inoculation neoenactin_prep This compound Stock serial_dilution Serial Dilution of this compound neoenactin_prep->serial_dilution media_prep RPMI-1640 Medium media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (24-48h, 35°C) inoculation->incubation read_mic MIC Determination incubation->read_mic

Figure 1: Generalized workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively described in the available scientific literature. Consequently, a detailed signaling pathway diagram cannot be accurately constructed at this time. Further research is required to identify the specific cellular targets and pathways affected by this compound in fungal cells.

The diagram below illustrates a hypothetical workflow for investigating the mechanism of action, a critical next step for this compound.

logical_relationship A Identify Fungal Growth Inhibition by this compound B Transcriptomic/Proteomic Analysis of Treated vs. Untreated Fungal Cells A->B C Identify Differentially Expressed Genes/Proteins B->C D Pathway Analysis to Identify Affected Cellular Processes C->D E Generate Hypotheses on Mechanism of Action D->E F Target Validation Experiments (e.g., gene knockout, enzyme assays) E->F G Elucidate Specific Molecular Target and Signaling Pathway F->G

Figure 2: Logical workflow for mechanism of action studies.

Conclusion and Future Directions

This compound presents as a promising antifungal agent, particularly due to its synergistic activity with established drugs like amphotericin B.[1] However, to fully realize its therapeutic potential, a significant need exists for comprehensive in vitro studies to delineate its antifungal spectrum against a wide array of clinically relevant fungal pathogens. The generation of quantitative data, such as MIC values, is a critical first step. Subsequently, detailed mechanistic studies are imperative to understand its mode of action and the basis for its synergistic interactions. Such data will be invaluable for guiding future preclinical and clinical development of this compound as a potential new antifungal therapy.

References

Biological Activity of Neoenactin B1 Against Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin B1 is a member of the neoenactin family of antibiotics, which are known for their antifungal properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound against various yeast species. While research indicates its efficacy, particularly in potentiating the effects of polyene antibiotics, there is a notable absence of detailed quantitative data and mechanistic studies in publicly available literature. This document summarizes the existing information, outlines standard experimental protocols relevant to its study, and discusses potential mechanisms of action and signaling pathway interactions based on current knowledge of antifungal agents.

Introduction

This compound is a naturally occurring antibiotic that has demonstrated activity against a range of fungi, including pathogenic yeasts.[1][2] It belongs to a class of compounds that are of interest to the scientific community for their potential as standalone antifungal agents or as synergistic partners with existing drugs. A key characteristic of the neoenactin family is their ability to enhance the efficacy of polyene antibiotics, such as Amphotericin B.[1][2] This suggests a mechanism of action that may involve the fungal cell membrane.

Despite these initial findings, detailed investigations into the quantitative antifungal spectrum of this compound, its precise mechanism of action, and its impact on yeast signaling pathways are not extensively documented in peer-reviewed literature. This guide aims to consolidate the available information and provide a framework for future research in this area.

Quantitative Data on Antifungal Activity

A thorough review of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of yeast species. Such data is crucial for evaluating the antifungal spectrum and potency of a compound. For illustrative purposes, the following tables are presented as a template for how such data should be structured once it becomes available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Various Yeast Species

Yeast SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data not availableData not availableData not available
Candida glabrataATCC 90030Data not availableData not availableData not available
Candida parapsilosisATCC 22019Data not availableData not availableData not available
Saccharomyces cerevisiaeBY4741Data not availableData not availableData not available
Cryptococcus neoformansH99Data not availableData not availableData not available

Note: The data in this table is a placeholder to demonstrate the required format. No published MIC values for this compound were found during the literature search.

Table 2: Hypothetical Synergistic Activity of this compound with Amphotericin B

Yeast SpeciesStrainAmphotericin B MIC (µg/mL)This compound Concentration (µg/mL)Amphotericin B MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)
Candida albicansATCC 90028Data not availableData not availableData not availableData not available
Cryptococcus neoformansH99Data not availableData not availableData not availableData not available

Note: The data in this table is a placeholder. While the potentiation effect is reported, specific quantitative data to calculate the FICI was not found.

Experimental Protocols

Detailed experimental protocols for the antifungal susceptibility testing of this compound are not specifically described in the literature. However, standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used and would be appropriate for evaluating its activity.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antifungal agent against yeast.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Yeast inoculum, standardized to 0.5 McFarland turbidity

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Dilutions: A two-fold serial dilution of this compound is prepared directly in the microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland standard, which is then diluted in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized yeast suspension.

  • Controls: Growth control (inoculum without drug) and sterility control (medium only) wells are included.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture Inoculum_Prep Inoculum Standardization Yeast_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution This compound Serial Dilution Antifungal_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis & Interpretation MIC_Reading->Data_Analysis

Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound against yeasts has not been elucidated in the available literature. However, its known potentiation of polyene antibiotics strongly suggests an interaction with the fungal cell membrane.[1][2] Polyenes, like Amphotericin B, bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to pore formation and cell death. This compound may facilitate this process by altering membrane fluidity or by directly interacting with membrane components to enhance polyene binding.

Given the lack of specific studies on this compound, we can hypothesize its potential impact on key yeast signaling pathways that are common targets for antifungal agents.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. It is plausible that membrane disruption caused by this compound could indirectly activate this pathway as a cellular stress response.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NeoenactinB1 This compound Membrane_Stress Membrane Stress NeoenactinB1->Membrane_Stress Hypothesized Interaction Wsc1_Mid2 Wsc1/Mid2 (Sensors) Membrane_Stress->Wsc1_Mid2 Rho1 Rho1-GTP Wsc1_Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade Bck1 -> Mkk1/2 -> Slt2/Mpk1 Pkc1->MAPK_Cascade Rlm1_Swi4_Swi6 Rlm1/Swi4/Swi6 (Transcription Factors) MAPK_Cascade->Rlm1_Swi4_Swi6 Gene_Expression Cell Wall Gene Expression Rlm1_Swi4_Swi6->Gene_Expression

Hypothetical activation of the CWI pathway.
Ergosterol Biosynthesis Pathway

While this compound potentiates ergosterol-binding polyenes, there is no direct evidence to suggest it inhibits ergosterol biosynthesis itself, as azole antifungals do. Further research is needed to determine if this compound has any direct or indirect effects on the enzymes involved in this pathway.

Other Potential Signaling Pathways

Other critical signaling pathways in yeast, such as the TOR (Target of Rapamycin) and Ras/cAMP/PKA pathways, regulate cell growth, proliferation, and stress responses. It is possible that the cellular stress induced by this compound could lead to downstream effects on these pathways, but this remains speculative without direct experimental evidence.

Logical_Relationship NeoenactinB1 This compound Cell_Membrane Yeast Cell Membrane NeoenactinB1->Cell_Membrane Primary Target (Hypothesized) Membrane_Disruption Membrane Disruption/ Alteration Cell_Membrane->Membrane_Disruption CWI_Pathway Cell Wall Integrity Pathway Activation Membrane_Disruption->CWI_Pathway Stress Response Other_Pathways Potential Impact on TOR, Ras/cAMP/PKA Membrane_Disruption->Other_Pathways Indirect Effects Yeast_Cell_Death Yeast Cell Death/ Growth Inhibition Membrane_Disruption->Yeast_Cell_Death CWI_Pathway->Yeast_Cell_Death Other_Pathways->Yeast_Cell_Death

References

Neoenactin B1: A Technical Review for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide offers an in-depth literature review of Neoenactin B1, a promising antifungal compound, tailored for researchers, scientists, and drug development professionals. The document synthesizes the current understanding of this compound's chemical properties, biological activity, and mechanism of action, while also highlighting areas requiring further investigation.

Core Compound Characteristics

This compound is a naturally occurring antibiotic belonging to the neoenactin class.[1] First isolated in 1987, its structure was determined through 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry, identifying it as a positional isomer of Neoenactin B2 and a hydroxamic acid derivative.[1]

Antifungal Activity and Synergistic Potential

This compound demonstrates intrinsic activity against various yeasts and fungi.[1] A particularly noteworthy characteristic is its ability to potentiate the antifungal effects of polyene antibiotics, including trichomycins A and B, and the widely used amphotericin B.[1] This synergistic relationship suggests potential for combination therapies, which could enhance efficacy and potentially reduce the required dosage and associated toxicity of existing antifungal treatments.

Quantitative Biological Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific fungal strains and the precise magnitude of its potentiating effects, are not extensively available in the public domain literature. The following table summarizes the qualitatively described biological activities.

Biological ActivityTarget Organisms/CompoundsObserved Effect
Antifungal Activity Yeasts and FungiDirect inhibition of growth.[1]
Synergistic Activity Polyene antibiotics (trichomycins A & B, amphotericin B)Potentiates antifungal activity.[1]

Proposed Mechanism of Action

While the specific molecular mechanism of this compound has not been definitively elucidated, research on the broader class of neoenactins suggests a likely mode of action. It is reported that neoenactins function through the inhibition of N-myristoyltransferase (NMT).[2] NMT is a critical enzyme in fungi responsible for the covalent attachment of myristate, a fatty acid, to the N-terminus of a wide range of proteins. This process, known as myristoylation, is essential for the proper localization and function of these proteins, many of which play vital roles in cellular signaling and regulation. By inhibiting NMT, neoenactins likely disrupt these fundamental cellular processes, ultimately leading to fungal cell death.

Experimental Methodologies

Specific, detailed experimental protocols for the evaluation of this compound are not available in the accessible literature. However, a generalized protocol for determining antifungal susceptibility, which would be analogous to the methods likely employed, is outlined below.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Fungal cultures are grown on a suitable agar (B569324) medium. A suspension is created in sterile saline, and its turbidity is standardized to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in an appropriate solvent. Serial two-fold dilutions are then performed in 96-well microtiter plates containing a liquid growth medium such as RPMI-1640.

  • Incubation: The microtiter plates are inoculated with the standardized fungal suspension. Control wells (no drug and no inoculum) are included. The plates are incubated at a controlled temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.

Visualized Workflows and Pathways

To provide a clearer understanding of the research process and the compound's proposed biological role, the following diagrams have been generated.

Isolation_and_Structure_Elucidation cluster_isolation Isolation cluster_elucidation Structural Elucidation Crude_Extract Crude Extract from Fermentation Broth Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis Pure_Compound->Spectroscopic_Analysis NMR_Spectroscopy 1H and 13C NMR Spectroscopic_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Spectroscopic_Analysis->Mass_Spectrometry Final_Structure Determination of Chemical Structure NMR_Spectroscopy->Final_Structure Mass_Spectrometry->Final_Structure

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Proposed_Mechanism_of_Action Neoenactin_B1 This compound NMT N-myristoyltransferase (NMT) Neoenactin_B1->NMT Inhibits Protein_Myristoylation Inhibition of Protein Myristoylation NMT->Protein_Myristoylation Protein_Dysfunction Dysfunctional Cellular Proteins Protein_Myristoylation->Protein_Dysfunction Signaling_Disruption Disruption of Signal Transduction Protein_Dysfunction->Signaling_Disruption Regulation_Failure Failure of Cellular Regulation Protein_Dysfunction->Regulation_Failure Cell_Death Fungal Cell Death Signaling_Disruption->Cell_Death Regulation_Failure->Cell_Death

Caption: The proposed mechanism of action for the neoenactin class of antibiotics.

Future Research Directions

The current body of literature indicates that this compound is a compound of significant interest. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Antifungal Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant and drug-resistant fungal pathogens.

  • Quantitative Synergy Studies: In-depth analysis of the synergistic interactions with polyene antibiotics to establish optimal dosing for potential combination therapies.

  • Mechanism of Action Validation: Definitive confirmation of NMT as the primary target of this compound and investigation into potential secondary mechanisms.

  • In Vivo Efficacy and Toxicology: Assessment of the compound's efficacy and safety profile in preclinical animal models of fungal infections.

The elucidation of these factors will be critical in advancing this compound from a promising natural product to a potential clinical candidate in the arsenal (B13267) against fungal diseases.

References

In-depth Technical Guide on the Structure-Activity Relationship of Neoenactin B1: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for a comprehensive technical guide on the structure-activity relationship (SAR) of Neoenactin B1. Following a thorough review of available scientific literature, it is important to note that detailed information required for an in-depth SAR analysis of this compound is currently limited in the public domain.

The primary research available stems from the initial isolation and characterization of this compound. While this foundational work established its existence and general antifungal properties, it does not provide the granular quantitative data necessary for a comprehensive SAR study. Specifically, there is a notable absence of:

  • Quantitative Biological Data: Publicly accessible databases and research articles do not contain specific inhibitory concentrations (e.g., MIC or IC50 values) for this compound against a panel of fungal or yeast strains.

  • Analog Synthesis and Evaluation: There are no published studies detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activity, which is the cornerstone of establishing a structure-activity relationship.

  • Detailed Experimental Protocols: Specific, replicable experimental protocols for the biological evaluation of this compound are not detailed in the available literature.

  • Mechanism of Action and Signaling Pathways: Beyond a general description of its antifungal activity and potentiation of polyene antibiotics, the specific molecular targets and signaling pathways affected by this compound have not been elucidated.

Available Information on this compound

This compound was first isolated and its structure elucidated in 1987.[1] It is a congener of Neoenactin A and is structurally a positional isomer of Neoenactin B2.[1]

Biological Activity:

  • This compound is active against yeasts and fungi.[1]

  • A key characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics, such as trichomycins A and B, and amphotericin B.[1]

Due to the limitations outlined above, the creation of a detailed technical guide on the structure-activity relationship of this compound that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways is not feasible at this time.

Alternative Proposal: In-depth Technical Guide on the Structure-Activity Relationship of Enniatin B1

Given the scarcity of data on this compound, we propose to provide a comprehensive technical guide on a closely related and extensively studied compound: Enniatin B1 .

Enniatin B1 is also a cyclic hexadepsipeptide with well-documented antimicrobial and antifungal properties. The available literature on Enniatin B1 is substantially more extensive and would allow for the creation of a technical guide that fulfills all the initial requirements, including:

  • Summarized quantitative data (MIC values) in structured tables.

  • Detailed experimental methodologies for key biological assays.

  • Graphviz diagrams illustrating its mechanism of action and relevant experimental workflows.

Should this alternative be of interest, we are prepared to proceed with the development of this in-depth technical guide on Enniatin B1.

References

Neoenactin B1: A Technical Deep Dive for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of Neoenactin B1, a potent antifungal agent, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activity, and proposed mechanism of action, alongside relevant experimental methodologies.

Chemical and Physical Data

This compound is a naturally occurring antifungal compound. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for research and development activities.

PropertyValueSource
CAS Number 88231-86-1[1]
Molecular Formula C20H38N2O5[1]
Molecular Weight 386.53 g/mol [1]

Table 1: Key Chemical and Physical Data for this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant activity against a range of yeasts and fungi.[1] It belongs to the neoenactin class of antibiotics, which are reported to function through the inhibition of N-myristoyltransferase (NMT).[2] NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall cellular function. By inhibiting NMT, neoenactins disrupt these essential processes, leading to fungal cell death.

The proposed mechanism of action is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme.[3][4]

Below is a diagram illustrating the proposed inhibitory action of this compound on the N-myristoylation signaling pathway.

NeoenactinB1_MoA cluster_0 Fungal Cell Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Protein N-terminal Glycine containing Protein Protein->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization Fungal_Growth Fungal Viability Membrane_Localization->Fungal_Growth Neoenactin_B1 This compound Neoenactin_B1->NMT Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of Neoenactins

Neoenactins are isolated from the cultured mycelia of Streptoverticillium olivoreticuli subsp. neoenacticus.[5] A general protocol for the extraction and purification of similar natural products involves the following steps:

  • Fermentation: Culturing of the producing microorganism under optimized conditions to maximize the yield of the target compound.[6]

  • Extraction: The cultured mycelia are extracted with a suitable organic solvent, such as methanol.[5]

  • Purification: The crude extract is then subjected to a series of chromatographic techniques. A common method is partition chromatography on a solid support like cellulose, with elution using a solvent system such as ethyl acetate (B1210297) buffered to an alkaline pH.[5]

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure.[7][8]

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard.[7]

  • Serial Dilution: A stock solution of this compound is serially diluted in a suitable liquid medium (e.g., RPMI-1640) within a 96-well microtiter plate to create a range of concentrations.[7][8]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.[7]

  • Incubation: The plate is incubated under appropriate conditions (typically 35°C for 24-48 hours).[7]

  • MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of visible fungal growth (typically ≥50%) compared to a drug-free control.[8]

Below is a workflow diagram for a typical MIC assay.

MIC_Workflow start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate Plate at Appropriate Temperature and Duration inoculate->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Structural Elucidation

The structure of this compound was originally determined using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] These techniques remain the cornerstone for the structural analysis of natural products.

Conclusion

This compound represents a promising antifungal agent with a distinct mechanism of action targeting N-myristoyltransferase. This guide provides essential data and methodologies to facilitate further research into its therapeutic potential and application in drug development programs. The detailed protocols and compiled data serve as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Assay of Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B1 is a naturally occurring hydroxamic acid derivative with known antifungal properties.[1] A notable characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.[1] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of this compound, including determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Additionally, a protocol for assessing its synergistic activity with polyene antibiotics is outlined.

The methodologies presented here are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for the antifungal susceptibility testing of natural products. Given the limited publicly available data specific to this compound, these protocols provide a standardized framework for its investigation.

Postulated Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, as a hydroxamic acid, it is postulated to exert its antifungal effect through the chelation of essential metal ions, particularly iron, which are vital cofactors for many fungal enzymes.[2] This disruption of enzymatic function can interfere with critical cellular processes.

Furthermore, its synergistic effect with polyene antibiotics suggests a multi-faceted mode of action. Polyenes, like amphotericin B, bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.[3][4] this compound may enhance this activity by further compromising the fungal cell membrane or by inhibiting cellular repair mechanisms.

Data Presentation

Due to the absence of specific MIC and MFC values for this compound in the reviewed literature, the following tables are presented with exemplary data to illustrate how results can be structured and interpreted. Researchers should replace this with their experimentally determined values.

Table 1: Exemplary Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.5 - 824
Aspergillus fumigatus1 - 1648
Cryptococcus neoformans0.25 - 412

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Exemplary Minimum Fungicidal Concentration (MFC) of this compound.

Fungal SpeciesMFC Range (µg/mL)MFC/MIC RatioInterpretation
Candida albicans4 - 322 - 4Fungistatic/Fungicidal
Aspergillus fumigatus16 - >64>4Fungistatic
Cryptococcus neoformans2 - 162 - 4Fungistatic/Fungicidal

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.

Table 3: Exemplary Synergistic Activity of this compound with Amphotericin B against Candida albicans.

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)FIC Index (FICI)Interpretation
This compound20.50.250.5Synergy
Amphotericin B0.50.1250.25

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). The solubility of this compound should be experimentally determined.

    • Further dilute the stock solution in RPMI-1640 medium to prepare the working solutions.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp., Cryptococcus spp.): Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

    • Filamentous Fungi (Aspergillus spp.): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

    • Include a positive control antifungal in a separate set of rows.

  • Incubation:

    • Incubate the plates at 35°C.

    • Read the results visually after 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the lowest concentration showing no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • MIC plates from the previous experiment

  • SDA or PDA plates

  • Sterile micropipette tips or loops

Protocol:

  • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Subculture 10-20 µL from each of these wells onto a fresh SDA or PDA plate.

  • Also, subculture from the growth control well to ensure the viability of the inoculum.

  • Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the subculture from the growth control.

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count on the subculture plates.

Checkerboard Assay for Synergy Testing with Polyene Antibiotics

Materials:

  • This compound

  • Polyene antibiotic (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Materials for broth microdilution as listed above

Protocol:

  • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate (e.g., in rows B-H).

  • Prepare serial twofold dilutions of the polyene antibiotic vertically down the plate (e.g., in columns 2-11).

  • This creates a matrix of wells containing various combinations of concentrations of the two compounds.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Include rows and columns with each drug alone to redetermine their individual MICs under the same conditions.

  • Incubate and read the plates as for the standard MIC assay.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Polyene = (MIC of Polyene in combination) / (MIC of Polyene alone)

    • FICI = FIC of this compound + FIC of Polyene

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_neo Prepare this compound Stock & Dilutions plate_setup 96-Well Plate Serial Dilutions prep_neo->plate_setup prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate plate_setup->inoculate incubate Incubate (24-72h, 35°C) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic

Caption: Workflow for MIC determination.

experimental_workflow_mfc mic_plate MIC Plate (Post-incubation) subculture Subculture from wells with no visible growth mic_plate->subculture agar_plate SDA/PDA Agar Plate subculture->agar_plate incubate_agar Incubate (24-72h, 35°C) agar_plate->incubate_agar read_mfc Determine MFC (Lowest concentration with no growth) incubate_agar->read_mfc

Caption: Workflow for MFC determination.

signaling_pathway cluster_neoenactin This compound Action cluster_polyene Polyene Action neoenactin This compound (Hydroxamic Acid) chelation Chelation of Metal Ions (e.g., Fe³⁺) neoenactin->chelation enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition synergy Synergistic Effect enzyme_inhibition->synergy polyene Polyene Antibiotic (e.g., Amphotericin B) ergosterol_binding Binds to Ergosterol in Fungal Membrane polyene->ergosterol_binding pore_formation Pore Formation & Membrane Disruption ergosterol_binding->pore_formation pore_formation->synergy fungal_death FUNGAL CELL DEATH synergy->fungal_death

Caption: Postulated synergistic mechanism.

References

Application Notes and Protocols for Neoenactin B1 in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, detailed scientific literature elucidating the specific mechanism of action, affected signaling pathways, and comprehensive quantitative data for Neoenactin B1 is limited. The information presented herein is based on the available foundational research. Further independent investigation is strongly encouraged to develop specific protocols tailored to your research needs.

Introduction

This compound is an antifungal agent that has demonstrated activity against a range of yeasts and fungi.[1][2] A notable characteristic of this compound is its ability to potentiate the efficacy of polyene antifungal antibiotics, such as amphotericin B.[1] This suggests a synergistic interaction that could be exploited for therapeutic or research applications. This document provides an overview of the known properties of this compound and general protocols for its use in fungal cell culture based on standard antifungal testing methodologies.

Principle of Action

The precise molecular mechanism of this compound's antifungal activity is not yet fully characterized in publicly available literature. Its ability to enhance the action of polyene antibiotics, which are known to target ergosterol (B1671047) in the fungal cell membrane, suggests that this compound may also interact with or disrupt the fungal cell membrane or cell wall, thereby increasing the accessibility of polyenes to their target. However, direct evidence for a specific target or pathway is not yet available.

Potential Signaling Pathways of Interest for Future Research

While no specific signaling pathways have been definitively linked to this compound, researchers may consider investigating its effects on the following key fungal signaling cascades that are often modulated by antifungal agents:

  • Cell Wall Integrity (CWI) Pathway: This MAPK (Mitogen-Activated Protein Kinase) cascade is crucial for responding to cell wall stress. Investigating the phosphorylation status of key kinases in this pathway (e.g., Mkc1 in Candida albicans) in response to this compound could provide insights into its mode of action.

  • Calcineurin-Crz1 Pathway: This calcium-dependent signaling pathway is involved in stress responses, ion homeostasis, and cell wall synthesis. Examining the localization of Crz1 or the expression of its target genes could reveal if this compound perturbs calcium signaling.

  • cAMP-PKA Pathway: The cyclic AMP-dependent protein kinase A pathway regulates morphogenesis and virulence in many fungi. Assessing cAMP levels or the activity of PKA in the presence of this compound could indicate an interaction with this pathway.

A generalized workflow for investigating the impact of an antifungal agent on fungal signaling pathways is presented below.

G cluster_0 Experimental Workflow: Investigating Antifungal Agent Effects on Signaling A Fungal Culture Preparation B Treatment with this compound (Varying Concentrations and Timepoints) A->B C Control Group (No Treatment) A->C D Protein Extraction B->D E RNA Extraction B->E C->D C->E F Western Blot Analysis (Phospho-specific antibodies for MAPK, etc.) D->F G qRT-PCR Analysis (Expression of pathway-related genes) E->G H Data Analysis and Interpretation F->H G->H

A generalized workflow for studying the effects of an antifungal agent.

Quantitative Data

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in fungal cell culture. It is essential to include appropriate controls in all experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

  • Fungal isolate of interest

  • This compound (stock solution of known concentration, dissolved in a suitable solvent)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on preliminary experiments or expected efficacy.

    • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

G cluster_0 Broth Microdilution MIC Assay Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual or Spectrophotometric Reading) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Evaluation of Synergistic Activity with Amphotericin B (Checkerboard Assay)

This protocol allows for the assessment of the synergistic antifungal effect between this compound and Amphotericin B.

Materials:

  • Same as Protocol 1, with the addition of Amphotericin B stock solution.

Procedure:

  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of Amphotericin B.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include wells with each drug alone (to determine their individual MICs) and a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

G cluster_0 Checkerboard Assay for Synergy Testing A Prepare 2D Serial Dilutions (this compound vs. Amphotericin B) B Inoculate Plate with Fungal Suspension A->B C Incubate and Determine MICs for each combination B->C D Calculate Fractional Inhibitory Concentration Index (FICI) C->D E Interpret Synergy, Indifference, or Antagonism D->E

Workflow for assessing synergistic antifungal effects.

Conclusion

This compound presents an interesting profile as an antifungal agent, particularly due to its potentiation of polyene antibiotics. The lack of detailed mechanistic and quantitative data in the current literature highlights a significant opportunity for further research. The protocols provided here offer a starting point for researchers to characterize the antifungal properties of this compound against their fungal species of interest and to begin exploring its mechanism of action and potential therapeutic applications. Rigorous experimental design with appropriate controls will be crucial for generating reliable and publishable data.

References

Determining the Minimum Inhibitory Concentration (MIC) of Neoenactin B1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B1 is a member of the enaction class of antibiotics, known for its antifungal properties. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy of results. Additionally, this document outlines the known mechanism of action of this compound and provides visual representations of the experimental workflow and the targeted signaling pathway.

Data Presentation

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)Notes
Candida albicansATCC 90028[Insert QC strain MIC range]Reference strain for yeast susceptibility testing.
Aspergillus fumigatusATCC 204305[Insert QC strain MIC range]Reference strain for mold susceptibility testing.
Cryptococcus neoformansATCC 90112[Insert QC strain MIC range]Important opportunistic yeast pathogen.
[Insert Species][Insert Strain ID]
[Insert Species][Insert Strain ID]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining the MIC of this compound Against Yeasts (e.g., Candida spp., Cryptococcus spp.)

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and appropriate quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile, disposable pipette tips and reservoirs

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.

Protocol 2: Broth Microdilution Method for Determining the MIC of this compound Against Molds (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 standard for mold susceptibility testing.

Materials:

  • Same as Protocol 1, with the addition of sterile Tween 20 (0.05%).

  • Fungal isolates and appropriate QC strains (e.g., Aspergillus flavus ATCC 204304).

Procedure:

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Fungal Inoculum:

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Preparation of Microtiter Plates:

    • Follow the same procedure as in Protocol 1.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared conidial suspension to wells 1 through 11.

    • Seal the plate and incubate at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC for molds is defined as the lowest concentration of this compound that shows complete inhibition of visible growth.

Mechanism of Action and Signaling Pathway

Neoenactins are known to exert their antifungal effect through the inhibition of N-myristoyltransferase (NMT).[2][3][4][5][6] NMT is an essential enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins.[2][4] This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical signaling pathways, protein trafficking, and structural integrity.[2][4][5]

Inhibition of NMT by this compound disrupts these essential cellular processes, leading to impaired fungal growth and viability. Specifically, in fungi like Aspergillus fumigatus, NMT inhibition has been shown to affect cell wall morphology and integrity.[2]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C (24-72 hours) inoculation->incubation read_mic Read MIC (Lowest Inhibitory Concentration) incubation->read_mic NMT_Pathway cluster_inhibition Inhibition by this compound cluster_process Cellular Process cluster_downstream Downstream Effects of Inhibition NeoenactinB1 This compound NMT N-myristoyltransferase (NMT) NeoenactinB1->NMT Inhibits Myristoylation N-myristoylation NMT->Myristoylation Catalyzes NMT->Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->Myristoylation Protein N-terminal Glycine Proteins Protein->Myristoylation MyristoylatedProteins Myristoylated Proteins Myristoylation->MyristoylatedProteins Signaling Signal Transduction MyristoylatedProteins->Signaling Membrane Protein-Membrane Localization MyristoylatedProteins->Membrane CellWall Cell Wall Integrity MyristoylatedProteins->CellWall

References

Application Notes and Protocols for Investigating the Synergy of Neoenactin B1 with Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antifungal agents. Neoenactin B1, a hydroxamic acid antimycotic antibiotic, has been reported to potentiate the activity of polyene antibiotics such as Amphotericin B[1]. This document provides detailed application notes and experimental protocols for researchers to investigate and quantify the synergistic effects of this compound with polyene antibiotics. The protocols outlined herein are based on established methodologies for assessing antifungal synergy, including the checkerboard microdilution assay and time-kill studies.

Principle of Synergy

The primary mechanism of action for polyene antibiotics like Amphotericin B involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular contents and ultimately fungal cell death[2][3][4][5]. This disruption of the cell membrane induces significant stress on the fungal cell, activating compensatory signaling pathways such as the cell wall integrity (CWI) pathway[2][3].

While the precise mechanism of this compound is not fully elucidated, evidence suggests that related compounds can interfere with the fungal actin cytoskeleton. The actin cytoskeleton plays a crucial role in cellular processes, including endocytosis, vesicle trafficking, and importantly, the repair of cell membrane damage[6][7].

The proposed synergistic mechanism is that this compound disrupts the actin cytoskeleton, thereby impairing the fungal cell's ability to repair the membrane damage inflicted by the polyene antibiotic. This dual assault on membrane integrity and repair mechanisms is hypothesized to lead to a more potent fungicidal effect than either agent alone.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents[1][8][9]. The outcome is the determination of the Fractional Inhibitory Concentration Index (FICI).

a. Materials:

  • This compound

  • Polyene antibiotic (e.g., Amphotericin B)

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer (optional, for turbidimetric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

b. Protocol:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and Amphotericin B in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

    • Create a series of working solutions by two-fold serial dilutions in RPMI-1640 medium.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

  • Checkerboard Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Along the x-axis (columns 1-10), create serial dilutions of Amphotericin B. Add 100 µL of the highest concentration to column 1, then transfer 50 µL to column 2, mix, and repeat across to column 10. Discard 50 µL from column 10.

    • Along the y-axis (rows A-G), create serial dilutions of this compound in a similar fashion.

    • The final plate will contain a gradient of concentrations for both drugs.

    • Include a drug-free growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Reading Results and FICI Calculation:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Amphotericin B = (MIC of Amphotericin B in combination) / (MIC of Amphotericin B alone)

    • Calculate the FICI for each combination: FICI = FIC of this compound + FIC of Amphotericin B.

    • The FICI for the combination is the lowest FICI value calculated.

c. Interpretation of FICI:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (or Additive)
> 4.0Antagonism
Time-Kill Assay

The time-kill assay provides a dynamic assessment of the antifungal interaction over time, evaluating the rate and extent of fungal killing[5][10][11].

a. Materials:

  • This compound

  • Polyene antibiotic (e.g., Amphotericin B)

  • Fungal isolate of interest

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

b. Protocol:

  • Preparation of Cultures:

    • Prepare a fungal inoculum as described for the checkerboard assay, adjusting the starting concentration to approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.

    • Prepare culture tubes with the following conditions (in triplicate):

      • Growth control (no drug)

      • This compound alone (e.g., at its MIC or a sub-inhibitory concentration)

      • Amphotericin B alone (e.g., at its MIC or a sub-inhibitory concentration)

      • This compound and Amphotericin B in combination

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.

  • Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates until colonies are visible and countable.

    • Count the number of colonies (CFU) and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours)[5].

Data Presentation

Quantitative data from the checkerboard and time-kill assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Checkerboard Assay Results for this compound and Amphotericin B against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
This compound810.1250.375Synergy
Amphotericin B10.250.250

Note: This is illustrative data and does not represent actual experimental results.

Table 2: Illustrative Time-Kill Assay Results (Log₁₀ CFU/mL) for this compound and Amphotericin B against Candida albicans

Time (hours)Growth ControlThis compound (4 µg/mL)Amphotericin B (0.5 µg/mL)Combination
05.05.05.05.0
45.85.24.54.0
86.55.54.03.2
127.25.83.52.1
248.06.23.1<1.0

Note: This is illustrative data and does not represent actual experimental results.

Visualization of Pathways and Workflows

Proposed Mechanism of Synergy

The following diagram illustrates the hypothesized synergistic interaction between this compound and a polyene antibiotic. The polyene antibiotic creates pores in the fungal cell membrane, leading to leakage of cellular contents. This damage would normally trigger a cell wall integrity and membrane repair response, partly dependent on a functional actin cytoskeleton. This compound is proposed to disrupt the actin cytoskeleton, thus inhibiting the cell's repair mechanisms and potentiating the fungicidal effect of the polyene.

Synergy_Mechanism Polyene Polyene Antibiotic (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion & Solute Leakage Pore->Leakage Repair Membrane Repair & Stress Response Pore->Repair Triggers CellDeath Fungal Cell Death Leakage->CellDeath Neoenactin This compound Actin Actin Cytoskeleton Neoenactin->Actin Disrupts Actin->CellDeath Inhibition enhances Actin->Repair Required for Repair->Pore Counteracts

Caption: Proposed synergistic mechanism of this compound and polyene antibiotics.

Experimental Workflow for Synergy Testing

The following diagram outlines the general workflow for conducting the checkerboard and time-kill assays to assess the synergy between this compound and a polyene antibiotic.

Experimental_Workflow cluster_setup Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_drugs Prepare Drug Stock Solutions checkerboard Checkerboard Assay (96-well plate) prep_drugs->checkerboard timekill Time-Kill Assay (Culture tubes) prep_drugs->timekill prep_inoculum Prepare Fungal Inoculum prep_inoculum->checkerboard prep_inoculum->timekill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves timekill->plot_curves interpret_fici Determine Synergy, Indifference, or Antagonism calc_fici->interpret_fici interpret_kill Assess Rate and Extent of Killing plot_curves->interpret_kill

Caption: General workflow for in vitro antifungal synergy testing.

Fungal Stress Response Pathway to Membrane Damage

This diagram illustrates a simplified signaling pathway that fungi may activate in response to cell membrane damage caused by Amphotericin B. The disruption of the actin cytoskeleton by this compound would likely impair the downstream cellular responses necessary for survival.

Stress_Response_Pathway AmB Amphotericin B MembraneStress Membrane Stress AmB->MembraneStress PKC_pathway PKC / CWI Pathway MembraneStress->PKC_pathway Activates MAPK_cascade MAPK Cascade (e.g., Mkc1) PKC_pathway->MAPK_cascade TranscriptionFactors Transcription Factors MAPK_cascade->TranscriptionFactors CellWallSynthesis Cell Wall Synthesis (Chitin, Glucan) TranscriptionFactors->CellWallSynthesis Upregulates ActinRemodeling Actin Cytoskeleton Remodeling TranscriptionFactors->ActinRemodeling Upregulates Neoenactin This compound Neoenactin->ActinRemodeling Inhibits

References

Application Note: Quantification of Neoenactin B1 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoenactin B1 is a member of the neoenactin family, a group of antifungal antibiotics known to possess a hydroxamic acid moiety. These compounds are of interest for their potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is based on established principles of reversed-phase chromatography for similar natural products and provides a robust starting point for method development and validation.

Experimental Protocols

Standard and Sample Preparation

2.1.1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

2.1.2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

2.1.3. Sample Preparation (from a hypothetical fermentation broth):

  • Centrifuge the fermentation broth at 4000 rpm for 15 minutes to separate the supernatant.

  • To 1 mL of the supernatant, add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The conditions are outlined in the table below.

Data Presentation

Proposed HPLC Method Parameters
ParameterProposed Condition
Instrument High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 280 nm (hypothetical, requires experimental verification)
Run Time 15 minutes
Method Validation Protocol

For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank sample, a placebo sample, and a sample spiked with this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Method Validation Data

The following table presents a hypothetical but realistic set of validation data for the proposed HPLC method.

Validation ParameterHypothetical ResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 2.0%RSD ≤ 2.0%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.75-

Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh this compound Reference Standard sp2 Prepare Stock Solution (1 mg/mL in Methanol) sp1->sp2 sp3 Prepare Calibration Standards (1-100 µg/mL) sp2->sp3 sp6 Filter Sample Extract hplc1 Inject Standard/Sample into HPLC System sp3->hplc1 da1 Generate Calibration Curve sp4 Obtain Sample (e.g., Fermentation Broth) sp5 Sample Pre-treatment (Centrifugation & Protein Precipitation) sp4->sp5 sp5->sp6 sp6->hplc1 hplc2 Chromatographic Separation (C18 Column) hplc1->hplc2 hplc3 UV Detection (280 nm) hplc2->hplc3 da2 Integrate Peak Area of this compound hplc3->da2 da3 Quantify this compound in Sample da1->da3 da2->da3 da4 Report Results da3->da4

Caption: Workflow for the quantification of this compound.

Application of Neoenactin B1 in Fungal Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, lead to persistent and difficult-to-treat infections. Neoenactin B1, an antifungal agent known to be active against a range of yeasts and fungi, presents a promising candidate for investigation into its potential to disrupt these resilient biofilms. Furthermore, this compound has been shown to potentiate the activity of polyene antifungal antibiotics, suggesting a possible synergistic approach to overcoming biofilm-related drug resistance.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound against fungal biofilms. The protocols detailed below are adapted from established methodologies for in vitro biofilm disruption assays and are designed for common pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Data Presentation

Quantitative data from biofilm disruption assays are crucial for determining the efficacy of an antifungal agent. The following tables provide a template for summarizing key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Fungal Cells

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data to be determinedData to be determined
Clinical Isolate 1Data to be determinedData to be determined
Aspergillus fumigatusATCC 204305Data to be determinedData to be determined
Clinical Isolate 2Data to be determinedData to be determined

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested planktonic cells, respectively.

Table 2: Biofilm Disruption Efficacy of this compound

Fungal SpeciesStrainBiofilm Age (hrs)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Candida albicansATCC 9002824Data to be determinedData to be determined
48Data to be determinedData to be determined
Aspergillus fumigatusATCC 20430524Data to be determinedData to be determined
48Data to be determinedData to be determined

MBEC₅₀ and MBEC₉₀ denote the minimum biofilm eradication concentrations required to reduce biofilm metabolic activity by 50% and 90%, respectively.

Table 3: Synergistic Biofilm Disruption with this compound and Amphotericin B

Fungal SpeciesStrainThis compound (µg/mL)Amphotericin B (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determinedSynergy/Additive/Indifference
Aspergillus fumigatusATCC 204305Data to be determinedData to be determinedData to be determinedSynergy/Additive/Indifference

The FICI is calculated to determine the nature of the interaction between the two compounds. A FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

The following are detailed protocols for assessing the antibiofilm activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Cells

This protocol determines the baseline susceptibility of the fungal cells to this compound in their free-floating state.

Materials:

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Inoculate a single colony into liquid medium and incubate overnight. Adjust the cell suspension to a final concentration of 1-5 x 10⁵ CFU/mL in the test medium.

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in the 96-well plate using the growth medium.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Fungal Biofilm Formation

This protocol describes the formation of mature fungal biofilms in a 96-well plate format.

Materials:

  • Standardized fungal inoculum (as prepared in Protocol 1)

  • Sterile 96-well flat-bottom microtiter plates

  • Growth medium

Procedure:

  • Adhesion: Add 100 µL of the standardized fungal cell suspension to each well of a 96-well plate.

  • Incubation for Adhesion: Incubate the plate at 37°C for 90 minutes to 2 hours to allow for the initial attachment of cells to the surface.[3]

  • Washing: Gently wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.[3]

  • Biofilm Maturation: Add 200 µL of fresh growth medium to each well and incubate at 37°C for 24 to 48 hours to allow the biofilm to mature.

Protocol 3: Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Mature fungal biofilms (prepared as in Protocol 2)

  • This compound

  • Growth medium

  • Sterile PBS

Procedure:

  • Preparation: After the biofilm maturation period, carefully remove the growth medium from the wells.

  • Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the mature biofilms. Include a positive control (biofilm with no drug) and a negative control (wells with no biofilm).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Following the treatment, quantify the remaining biofilm biomass and metabolic activity using the methods described in Protocol 4.

Protocol 4: Quantification of Biofilm Disruption

Two common methods for quantifying biofilm disruption are Crystal Violet (CV) staining for total biomass and the XTT reduction assay for metabolic activity.

A. Crystal Violet (CV) Staining

Materials:

  • Treated biofilms (from Protocol 3)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Washing: Discard the supernatant and wash the wells twice with sterile PBS.

  • Fixation: Add 100 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water.

  • Solubilization: Air dry the plate and then add 200 µL of 95% ethanol to each well to solubilize the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

B. XTT Reduction Assay

Materials:

  • Treated biofilms (from Protocol 3)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.

  • XTT-Menadione Preparation: Prepare the XTT-menadione solution immediately before use.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well. Cover the plate and incubate in the dark at 37°C for 2-5 hours.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Fungal Culture Preparation B Standardize Inoculum (1x10^6 cells/mL) A->B C Adhesion Phase (90 min, 37°C) B->C D Wash Non-adherent Cells (PBS) C->D E Biofilm Maturation (24-48h, 37°C) D->E G Treat Mature Biofilm (24h, 37°C) E->G F Prepare Serial Dilutions of this compound F->G H Crystal Violet Staining (Biomass) G->H I XTT Assay (Metabolic Activity) G->I

Caption: General experimental workflow for fungal biofilm disruption assay.

Hypothetical Signaling Pathway for Biofilm Disruption

Signaling_Pathway cluster_cell Fungal Cell within Biofilm NeoenactinB1 This compound Membrane Cell Membrane Integrity NeoenactinB1->Membrane Disrupts Ergosterol Ergosterol Synthesis NeoenactinB1->Ergosterol Inhibits? Signaling Stress Response Signaling Pathways Membrane->Signaling Induces Disruption Biofilm Disruption Membrane->Disruption Contributes to Ergosterol->Membrane Maintains Matrix Extracellular Matrix (e.g., β-1,3-glucan) Signaling->Matrix Downregulates Production? Matrix->Disruption Leads to

Caption: Hypothetical mechanism of this compound on fungal biofilms.

Logical Relationship for Synergy Assessment

Synergy_Assessment cluster_agents Antifungal Agents cluster_action Mechanism of Action A This compound C Disrupts Cell Membrane (Hypothesized) A->C B Polyene Antibiotic (e.g., Amphotericin B) D Binds to Ergosterol, Forms Pores B->D E Fungal Biofilm C->E Acts on D->E Acts on F Enhanced Biofilm Disruption (Synergy) E->F Leads to

Caption: Logical relationship for synergistic biofilm disruption.

References

Application Notes and Protocols for Neoenactin B1 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of Neoenactin B1, a hydroxamic acid-containing antifungal agent. Due to the limited availability of specific solubility and stability data for this compound, this protocol is based on general best practices for hydroxamic acids and antifungal agents, particularly those with poor aqueous solubility.

Introduction to this compound

This compound is an antifungal compound belonging to the hydroxamic acid class.[1] It has demonstrated potent activity against a range of yeast-like and filamentous fungi.[1] The presence of the hydroxamic acid functional group is crucial for its biological activity, which often involves the chelation of metal ions essential for fungal enzymatic processes. Understanding the proper methods for preparing and storing this compound stock solutions is critical for obtaining reproducible and reliable results in antifungal susceptibility testing and mechanism of action studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 386.53 g/mol [2]
Chemical Formula C20H38N2O5[2]
Class Hydroxamic Acid Antifungal[1]
Solubility (General for Hydroxamic Acids) Generally soluble in Dimethyl Sulfoxide (DMSO) and alkaline solutions.[3]

Preparation of this compound Stock Solution

Recommended Solvent: Based on the general solubility of hydroxamic acids and other water-insoluble antifungal agents, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Precision pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 386.53 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 386.53 * 0.001 * 1000 = 3.8653 mg.

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell-based assays), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

Workflow for Stock Solution Preparation:

G start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect inspect->vortex No sterilize Sterile Filter (Optional) inspect->sterilize Yes aliquot Aliquot into single-use vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term storage (weeks) -80°C for long-term storage (months)Low temperatures minimize the risk of chemical degradation.
Aliquoting Aliquot into small, single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.
Container Use sterile, amber (light-protecting) vials with tight-fitting caps.Protects the compound from light-induced degradation. Prevents absorption of atmospheric moisture by DMSO.
Desiccation Store vials in a desiccated environment if possible.DMSO is hygroscopic and can absorb water from the air, which may affect compound stability.

Stability Considerations: While specific stability data for this compound in DMSO is not readily available, studies on other compounds stored in DMSO at room temperature show significant degradation over time.[5] Therefore, low-temperature storage is highly recommended. The stability of hydroxamic acids can be influenced by factors such as pH and the presence of enzymes, though the latter is not a concern for stock solutions in anhydrous DMSO.[6]

Experimental Protocols: Application in Antifungal Susceptibility Testing

The prepared this compound stock solution can be used to determine its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol for Broth Microdilution MIC Assay:

  • Prepare Intermediate Dilutions: Thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of intermediate dilutions in the appropriate sterile culture medium (e.g., RPMI-1640).

  • Prepare Final Drug Concentrations: Perform serial two-fold dilutions of the intermediate solutions in a 96-well microtiter plate to achieve the desired final concentration range for testing.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27 for yeasts or M38 for filamentous fungi).

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the fungal suspension. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.

  • Reading Results: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Logical Flow for Antifungal Testing:

G stock Prepared this compound Stock Solution dilution Serial Dilution in Culture Medium stock->dilution inoculation Inoculation with Fungal Suspension dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic data Data Analysis and Interpretation mic->data

Caption: Logical workflow for using this compound in antifungal assays.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and DMSO solutions.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Disclaimer: This document provides general guidance. Researchers should optimize these protocols for their specific experimental needs and conditions. It is recommended to perform a small-scale solubility and stability test under your specific laboratory conditions before preparing large batches of stock solutions.

References

Application Notes and Protocols for Neoenactin B1 Drug Potentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin B1 is an antifungal agent that has demonstrated the ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.[1][2] Polyene antibiotics exert their antifungal effect by binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing fungal cell death. Potentiation by this compound suggests a synergistic interaction that enhances the efficacy of the primary antifungal drug, potentially allowing for lower dosages and reducing dose-related toxicity.

These application notes provide detailed protocols for conducting drug potentiation assays to evaluate the synergistic effects of this compound with other antifungal agents. The primary methods described are the checkerboard microdilution assay and the gradient concentration strip diffusion assay, which are standard techniques for assessing antimicrobial combinations.

Key Concepts in Drug Potentiation

  • Synergy: The combined effect of two drugs is greater than the sum of their individual effects.

  • Indifference: The combined effect of two drugs is equal to the sum of their individual effects.

  • Antagonism: The combined effect of two drugs is less than the sum of their individual effects.

The Fractional Inhibitory Concentration Index (FICI) is a quantitative measure used to determine the level of interaction between two antimicrobial agents. It is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Broth Microdilution Assay

This method allows for the testing of multiple combinations of two drugs simultaneously to determine their synergistic, indifferent, or antagonistic effects.

Materials:

  • This compound

  • Antifungal agent of interest (e.g., Amphotericin B)

  • Fungal strain (e.g., Candida albicans)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent (e.g., DMSO) and then dilute further in RPMI-1640 medium.

    • In a 96-well plate, create a two-dimensional serial dilution of both drugs.

      • Along the x-axis, serially dilute this compound.

      • Along the y-axis, serially dilute the partner antifungal drug.

    • The final volume in each well should be 100 µL, with each well containing a unique combination of drug concentrations.

    • Include wells with each drug alone (growth controls) and wells with no drugs (negative control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits visible growth of the fungus.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI for each combination to determine the nature of the interaction.

Gradient Concentration Strip Diffusion Assay (Etest® Method)

This method involves placing plastic strips impregnated with a predefined gradient of an antimicrobial agent onto an agar surface inoculated with the test organism.

Materials:

  • This compound (can be incorporated into the agar or applied as a second strip)

  • Antifungal agent Etest® strips (e.g., Amphotericin B)

  • Fungal strain

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile swabs

Procedure:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a fungal inoculum as described for the checkerboard assay.

    • Using a sterile swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate with the fungal suspension.

    • Allow the plate to dry for 10-15 minutes.

  • Application of Etest® Strips:

    • Method A (this compound in agar): Prepare agar plates containing a fixed, sub-inhibitory concentration of this compound. Apply the Etest® strip of the partner antifungal drug to the agar surface.

    • Method B (Two strips): Place the Etest® strip of the partner antifungal drug on the agar. Then, place a strip with a gradient of this compound (if available) or a disk with a fixed concentration of this compound at a 90-degree angle to the first strip.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • An ellipse of growth inhibition will be visible around the strip. The MIC is the value on the strip where the edge of the inhibition ellipse intersects the strip.

    • For combination testing, the shape of the inhibition zone where the two gradients intersect can indicate the type of interaction. A synergistic interaction will show an enhanced zone of inhibition, while antagonism may show a reduced zone.

Data Presentation

Summarize all quantitative data from the checkerboard assay in a table to facilitate easy comparison and calculation of the FICI.

Table 1: Checkerboard Assay Results for this compound and Antifungal X against Candida albicans

This compound (µg/mL)Antifungal X (µg/mL)Growth (+/-)FICIInteraction
MIC alone0---
0MIC alone---
Conc. 1Conc. A-ValueSynergy/Indifference/Antagonism
Conc. 2Conc. B-ValueSynergy/Indifference/Antagonism
...............

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Fungal Inoculum Preparation checkerboard Checkerboard Assay (96-well plate) fungal_prep->checkerboard etest Gradient Strip Assay (Agar plates) fungal_prep->etest drug_prep This compound & Partner Drug Dilution Series drug_prep->checkerboard drug_prep->etest incubation Incubation (24-48h at 35°C) checkerboard->incubation etest->incubation readout MIC Determination (Visual/Spectrophotometric) incubation->readout fici_calc FICI Calculation readout->fici_calc interaction Determine Interaction (Synergy, Indifference, Antagonism) fici_calc->interaction

Caption: Experimental workflow for assessing this compound potentiation.

signaling_pathway cluster_drugs Compounds cluster_membrane Fungal Cell Membrane cluster_effect Cellular Effect neoenactin This compound membrane_integrity Membrane Integrity neoenactin->membrane_integrity Potentiates disruption polyene Polyene Antibiotic (e.g., Amphotericin B) ergosterol Ergosterol polyene->ergosterol Binds to pore_formation Pore Formation polyene->pore_formation ergosterol->membrane_integrity Maintains membrane_integrity->pore_formation Disruption leads to cell_death Fungal Cell Death pore_formation->cell_death Causes

Caption: Conceptual diagram of synergistic action at the fungal cell membrane.

References

Application Notes and Protocols: Experimental Use of Neoenactin B1 Against Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections caused by Aspergillus species, particularly Aspergillus fumigatus, represent a significant threat to immunocompromised individuals, leading to high morbidity and mortality. The emergence of antifungal resistance underscores the urgent need for novel therapeutic agents. Neoenactin B1, a member of the neoenactin family of antibiotics, has demonstrated activity against a range of yeasts and fungi. Notably, neoenactins have been reported to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B, suggesting a potential role in combination therapies.[1]

These application notes provide a comprehensive overview of the standard methodologies for evaluating the in vitro efficacy of novel compounds like this compound against clinically relevant Aspergillus species. The protocols detailed below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[2][3][4][5]

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the in vitro activity of this compound against various Aspergillus species. The following tables are presented as templates for researchers to populate with their experimental data when testing this compound or other novel antifungal compounds.

Table 1: In Vitro Susceptibility of Aspergillus Species to this compound

Aspergillus SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
A. fumigatus
A. flavus
A. niger
A. terreus

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Synergistic Activity of this compound with Conventional Antifungals

Aspergillus SpeciesStrain IDAntifungal AgentFIC Index (FICI)Interpretation
A. fumigatusAmphotericin B
A. fumigatusVoriconazole
A. flavusAmphotericin B
A. flavusVoriconazole

FIC Index (FICI) ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against Aspergillus species, which is the lowest concentration of an antifungal agent that prevents visible growth.[2][6]

Materials:

  • This compound stock solution

  • Aspergillus fumigatus, A. flavus, A. niger, A. terreus isolates

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[2][7]

  • 2% glucose solution (sterile)

  • Sterile distilled water and 0.9% saline

  • Spectrophotometer or hemocytometer

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Test Medium: Prepare RPMI 1640 medium supplemented with 2% glucose (RPMI-2G).[2][3]

  • Inoculum Preparation:

    • Culture Aspergillus isolates on potato dextrose agar (B569324) (PDA) for 5-7 days at 35°C.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer. This will serve as the 2x inoculum.[2][3]

  • Preparation of this compound Dilutions: Create a serial two-fold dilution of this compound in RPMI-2G within the microtiter plate. The typical concentration range to screen is 0.03 to 16 µg/mL. Prepare 100 µL of 2x concentrated drug dilutions.

  • Inoculation: Add 100 µL of the adjusted conidial suspension to each well containing 100 µL of the serially diluted this compound. The final inoculum concentration will be 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (100 µL of RPMI-2G + 100 µL of inoculum) and a sterility control (200 µL of RPMI-2G).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[6]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 48 hours.

  • The MFC is the lowest concentration from which no fungal growth is observed on the PDA plate.

Visualizations

Workflow for antifungal susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound against Aspergillus species is not yet elucidated, many antifungal agents target the fungal cell membrane or cell wall. A common mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3][7] Another major target is the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[7] The potentiation of polyene activity by neoenactins suggests a possible mechanism related to cell membrane integrity.[1]

Antifungal_Targets cluster_cell Aspergillus Cell cluster_drugs Antifungal Classes CellWall Cell Wall (β-glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Echinocandins Echinocandins Echinocandins->CellWall Inhibit β-glucan synthase Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Bind to ergosterol, form pores Azoles Azoles Azoles->CellMembrane Inhibit ergosterol synthesis NeoenactinB1 This compound (Potential Target) NeoenactinB1->CellMembrane Potentiates Polyenes, ? Disrupts membrane ?

Potential antifungal targets in Aspergillus.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Neoenactin B1 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Neoenactin B1 in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an antifungal agent belonging to the class of hydroxamic acid antimycotic antibiotics[1]. Like many hydrophobic molecules, this compound is anticipated to have poor aqueous solubility, which can lead to precipitation in buffers and cell culture media. This can result in inaccurate and unreliable data in in vitro and in vivo experiments.

Q2: What are the key chemical properties of this compound that influence its solubility?

This compound possesses a hydroxamic acid functional group, which makes it a weak acid. Hydroxamic acids typically have a pKa in the range of 8.5 to 9.5[2]. This means that its solubility is pH-dependent and is expected to increase in alkaline conditions due to the deprotonation of the hydroxyl group, forming a more soluble hydroxamate anion[2]. The overall solubility, however, is also dictated by the larger, non-polar portion of the molecule.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving hydrophobic compounds. It is crucial to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into the aqueous experimental medium.

Q4: My this compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," is a classic solubility problem. DMSO keeps the compound soluble at high concentrations, but when diluted into a primarily aqueous environment, the concentration of this compound may exceed its aqueous solubility limit, causing it to precipitate.

To prevent this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can help to gradually introduce the compound to the aqueous environment.

  • Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) cell culture media or buffers.

  • Increase the pH: Since this compound is a weak acid, slightly increasing the pH of your aqueous solution (if experimentally permissible) can enhance its solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation upon adding a DMSO stock to aqueous cell culture media is a common issue with hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.

Troubleshooting Workflow for Immediate Precipitation

G cluster_0 Initial Observation cluster_1 Initial Checks & Simple Fixes cluster_2 Solutions cluster_3 Advanced Solubilization start Precipitation observed in aqueous media check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution too rapid? check_concentration->check_dilution No solution_concentration Lower final concentration check_concentration->solution_concentration Yes check_temp Was the media cold? check_dilution->check_temp No solution_dilution Perform serial dilutions check_dilution->solution_dilution Yes solution_temp Use pre-warmed media (37°C) check_temp->solution_temp Yes advanced_options Still precipitating? Consider formulation strategies check_temp->advanced_options No cosolvents Use of Co-solvents (e.g., PEG 400, Ethanol) advanced_options->cosolvents surfactants Use of Surfactants (e.g., Tween 80, Pluronic F-68) advanced_options->surfactants cyclodextrins Use of Cyclodextrins (e.g., HP-β-CD) advanced_options->cyclodextrins

Caption: A troubleshooting workflow for addressing immediate precipitation of a hydrophobic compound in aqueous media.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed media. Add the compound dropwise while gently vortexing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
pH of the Media As a hydroxamic acid, this compound's solubility is pH-dependent. Standard cell culture media (pH ~7.4) may not be optimal for its solubility.If experimentally feasible, a slight increase in the media's pH could improve solubility. However, this must be carefully controlled to avoid affecting cell health.
Issue 2: Optimizing this compound Concentration for Efficacy Without Precipitation

Question: I need to use a certain concentration of this compound for my antifungal assay, but it precipitates. How can I increase its apparent solubility in my aqueous assay buffer?

Answer: When reducing the concentration is not an option, you can employ solubilizing agents. It is crucial to perform control experiments to ensure the chosen agent does not interfere with your assay or exhibit toxicity.

Solubilization Method Description Potential Excipients Considerations
Co-solvency Using a mixture of water and a water-miscible organic solvent to increase the solubility of nonpolar drugs.Polyethylene Glycol (PEG) 300/400, Propylene Glycol, EthanolThe concentration of the co-solvent should be kept low (typically <1-5%) to avoid cellular toxicity.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.Polysorbates (Tween® 20, Tween® 80), Pluronic® F-68Surfactants can have biological effects of their own and may interfere with membrane-related assays. A thorough literature search and pilot studies are recommended.
Inclusion Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Cyclodextrins are generally well-tolerated in cell culture but can extract cholesterol from cell membranes at high concentrations.

Logical Flow for Selecting a Solubilization Strategy

G cluster_0 Problem Definition cluster_1 Method Selection cluster_2 Experimental Validation cluster_3 Decision start Need to increase aqueous solubility of this compound options Evaluate Solubilization Options start->options cosolvent Co-solvents options->cosolvent surfactant Surfactants options->surfactant cyclodextrin Cyclodextrins options->cyclodextrin solubility_test Phase Solubility Studies cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test toxicity_test Cytotoxicity Assay solubility_test->toxicity_test efficacy_test Antifungal Activity Assay toxicity_test->efficacy_test decision Select optimal solubilization method efficacy_test->decision

Caption: A logical workflow for selecting and validating a suitable solubilization method for a poorly soluble compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.

  • Carefully add the desired mass of this compound powder to the tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Phase Solubility Study with a Solubilizing Agent (e.g., HP-β-CD)

Objective: To determine the effect of a solubilizing agent on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Selected solubilizing agent (e.g., Hydroxypropyl-β-cyclodextrin)

  • Assay buffer (e.g., Phosphate-buffered saline (PBS), RPMI-1640)

  • Thermostatic shaker incubator

  • High-speed centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions of the solubilizing agent in the assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v of HP-β-CD).

  • Add an excess amount of this compound powder to a known volume of each solution. Ensure solid compound is visible.

  • Seal the containers and place them in a thermostatic shaker set to the assay temperature (e.g., 37°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol, acetonitrile) for quantification.

  • Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the concentration of dissolved this compound against the concentration of the solubilizing agent to determine the solubility enhancement.

Signaling Pathways and Experimental Workflows

While the direct signaling pathway of this compound is not fully elucidated, its antifungal action may involve the disruption of the fungal cell membrane, potentially potentiating the effects of polyene antibiotics that bind to ergosterol.

Hypothesized Mechanism of Action and Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Antifungal Assay cluster_2 Potential Mechanism cluster_3 Endpoint Analysis stock This compound (in DMSO) working Working Solution (in aqueous media with solubilizing agent if needed) stock->working treatment Treatment with This compound working->treatment fungal_cells Fungal Cells fungal_cells->treatment incubation Incubation treatment->incubation membrane Fungal Cell Membrane Disruption treatment->membrane readout Measure Fungal Growth Inhibition (e.g., MIC determination) incubation->readout ergosterol Potentiation of Ergosterol-binding Drugs membrane->ergosterol ergosterol->readout

Caption: A conceptual workflow for preparing and testing this compound in an antifungal assay, including a hypothesized mechanism of action.

References

Optimizing Neoenactin B1 Concentration for Synergistic Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Neoenactin B1 concentration in synergistic antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synergistic antifungal assays?

This compound is an antifungal agent that has been shown to potentiate the activity of polyene antibiotics, such as Amphotericin B.[1][2] While it possesses intrinsic antifungal properties, its primary utility in combination studies lies in its ability to enhance the efficacy of other antifungal drugs, potentially allowing for lower, less toxic doses of the partner drug and combating resistance.

Q2: How is synergy between this compound and a partner antifungal agent quantified?

The most common method for quantifying synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) Index (FICI).[3][4] The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[5][6] The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5]

Q3: What is the proposed mechanism of synergistic action between this compound and polyene antibiotics?

While the precise molecular pathway of this compound is not fully elucidated, its synergistic effect with polyenes like Amphotericin B strongly suggests an interaction at the fungal cell membrane. Polyenes act by binding to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores, increased membrane permeability, and subsequent leakage of essential cellular contents.[1][7][8][9] It is hypothesized that this compound enhances this activity, possibly by increasing the permeability of the fungal cell membrane, thereby facilitating the access of the polyene to its ergosterol target.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results for this compound. Inconsistent inoculum preparation. Instability of this compound in the assay medium. Subjectivity in visual endpoint reading.Ensure the fungal inoculum is standardized to a 0.5 McFarland standard. Prepare fresh dilutions of this compound for each experiment, as its stability in aqueous media over time may be limited.[10][11][12] Use a spectrophotometer to read the optical density for a more objective determination of the MIC (e.g., the lowest concentration showing ≥50% growth inhibition compared to the control).[13]
Precipitation of this compound in the assay medium. This compound is likely a hydrophobic molecule with poor aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][6] When preparing working dilutions, add the DMSO stock to the pre-warmed (37°C) aqueous medium dropwise while vortexing to facilitate dispersion.[6] Ensure the final DMSO concentration in the assay does not exceed a non-toxic level for the fungal cells (typically ≤1%).[13]
Inconsistent Fractional Inhibitory Concentration Index (FICI) values. Pipetting errors during the checkerboard plate setup. Inaccurate determination of the MICs of the individual agents. The synergistic effect is highly concentration-dependent.Use calibrated pipettes and consider using a multichannel pipette for serial dilutions to improve consistency.[14] Determine the MIC of each drug alone multiple times to establish a reliable baseline before performing the checkerboard assay. Perform the checkerboard assay over a wide range of concentrations for both this compound and the partner drug to identify the optimal synergistic concentrations.[15][16]
No synergistic effect observed with a known synergistic partner like Amphotericin B. The concentration range tested may be outside the synergistic window. The specific fungal strain being tested may have resistance mechanisms that affect the synergy. Degradation of one or both of the antifungal agents.Broaden the concentration ranges for both drugs in the checkerboard assay. Synergy may only occur at specific concentration ratios.[12][17] Verify the susceptibility of the fungal strain to both individual agents. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment.[13]

Quantitative Data Summary

The following table presents hypothetical but realistic data from a checkerboard assay evaluating the synergy between this compound and Amphotericin B against Candida albicans.

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC FICI (FICthis compound + FICAmphotericin B) Interpretation
This compound1620.1250.375Synergy
Amphotericin B0.5[18][19]0.1250.250

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and the partner antifungal (e.g., Amphotericin B) in 100% DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).[3] Store aliquots at -20°C.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]

    • Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of concentrations.

    • Inoculate each well with the prepared fungal suspension.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.[13]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the partner antifungal agent.[6][20]

    • The resulting plate will contain a matrix of all possible concentration combinations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension as described in the MIC protocol.

    • Incubate the plate under the same conditions (35°C for 24-48 hours).

  • Data Analysis:

    • Determine the MIC of each drug in combination from each well where growth is inhibited.

    • Calculate the FIC for each drug at each inhibitory combination.

    • Calculate the FICI by summing the FICs of the two drugs.

    • The lowest FICI value determines the nature of the interaction (synergy, additivity, or antagonism).

Protocol 3: Fungal Cell Membrane Permeability Assay (SYTOX Green Uptake)

This assay can be used to investigate the mechanism of action of this compound.

  • Cell Preparation:

    • Grow the fungal cells to mid-log phase and wash them with a suitable buffer (e.g., PBS).

  • Assay Procedure:

    • Resuspend the fungal cells in the buffer containing a low concentration of SYTOX Green dye.

    • Add varying concentrations of this compound, the partner antifungal, and the combination to different wells of a microplate.

    • Include a positive control (e.g., a known membrane-permeabilizing agent) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.[3][4][15]

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis prep_neo Prepare this compound Stock mic_neo Determine MIC of this compound prep_neo->mic_neo prep_partner Prepare Partner Drug Stock mic_partner Determine MIC of Partner Drug prep_partner->mic_partner prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_neo prep_inoculum->mic_partner checkerboard Perform Checkerboard Assay prep_inoculum->checkerboard mic_neo->checkerboard mic_partner->checkerboard calc_fic Calculate FIC Values checkerboard->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Interaction calc_fici->interpret Proposed_Mechanism Proposed Synergistic Mechanism of this compound with Polyenes NeoB1 This compound Membrane Fungal Cell Membrane NeoB1->Membrane Alters membrane properties? Permeability Increased Membrane Permeability NeoB1->Permeability Potentiates Polyene Polyene Antibiotic (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to Membrane->Permeability Disruption leads to Pore Pore Formation Permeability->Pore Leakage Ion & Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

References

Neoenactin B1 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Neoenactin B1 based on available chemical knowledge of related compounds. Please note that specific experimental stability data for this compound is limited in publicly accessible literature. The information provided herein is based on the general characteristics of molecules with similar structural features, such as polyene and hydroxamic acid moieties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

Q2: How stable is this compound in different solvents?

A: The stability of this compound in various solvents has not been specifically documented. However, polyene antibiotics, a class of compounds with structural similarities, are known to have poor solubility and stability in aqueous solutions, where they can form aggregates.[1] Organic solvents like DMSO, methanol, or propanol (B110389) are often used to dissolve polyenes.[2] It is crucial to use high-purity, anhydrous solvents and to prepare solutions fresh whenever possible.

Q3: What is the expected stability of this compound at different pH values?

A: Specific pH stability data for this compound is unavailable. However, polyene antibiotics are generally unstable at extreme pH values.[1] One study on a semisynthetic polyene antibiotic found it to be sensitive to acidic pH and more stable near neutrality.[3] Additionally, the hydroxamic acid group in this compound can undergo hydrolysis, a reaction that can be influenced by pH. Therefore, it is recommended to maintain solutions of this compound at a neutral pH unless experimental conditions require otherwise.

Q4: Is this compound sensitive to light?

A: Yes, compounds with polyene structures are known to be sensitive to light and UV radiation.[1][4] Photodegradation can occur rapidly, leading to a loss of biological activity.[4] Therefore, all experiments involving this compound should be conducted with protection from light. Use amber-colored vials or wrap containers with aluminum foil.

Q5: What are the likely degradation products of this compound?

A: While the exact degradation pathway of this compound has not been elucidated, based on its chemical structure which includes a hydroxamic acid and a polyene system, several degradation routes are plausible. The polyene structure is susceptible to oxidation and isomerization upon exposure to light and heat. The hydroxamic acid moiety can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.- Store the compound under recommended conditions (solid: cool, dry, dark; solution: frozen in aliquots). - Prepare solutions fresh for each experiment. - Protect solutions from light at all times. - Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Variability in the stability of this compound under slightly different experimental conditions (e.g., pH, light exposure).- Standardize all experimental parameters, including pH, temperature, and light exposure. - Use freshly prepared solutions from the same stock for comparative experiments. - Include a positive control with a freshly prepared sample to assess activity.
Precipitation of the compound in aqueous buffers. Low aqueous solubility, a common characteristic of polyene antibiotics.[1]- Dissolve this compound in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting with aqueous buffer. - Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems. - Sonication may aid in dissolution, but care should be taken to avoid heating the sample.

Experimental Protocols

General Protocol for Assessing this compound Stability

This is a general workflow for conducting a preliminary assessment of this compound stability. Specific parameters should be optimized for your experimental setup.

  • Preparation of Stock Solution: Dissolve this compound in a suitable, high-purity organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Samples: Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline at different pH values) to the final working concentration.

  • Incubation under Stress Conditions:

    • Temperature: Incubate aliquots of the test samples at different temperatures (e.g., 4°C, 25°C, 37°C).

    • pH: Prepare test samples in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

    • Light: Expose test samples to a controlled light source (e.g., UV lamp or direct sunlight) for specific durations, with a control sample kept in the dark.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test condition.

  • Quenching and Storage: Immediately stop any further degradation by freezing the samples at -80°C until analysis.

  • Analysis: Analyze the remaining concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with UV detection is a common starting point for similar molecules.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solutions (in experimental buffer) stock->working temp Temperature (4°C, 25°C, 37°C) working->temp Incubate ph pH (3, 5, 7, 9) working->ph Incubate light Light Exposure (UV, Dark Control) working->light Incubate sampling Time-Point Sampling temp->sampling ph->sampling light->sampling analysis Quantify this compound (e.g., HPLC) sampling->analysis degradation_curve Plot Degradation Curves analysis->degradation_curve half_life Calculate Half-Life degradation_curve->half_life

Caption: Workflow for assessing this compound stability.

Hypothetical_Degradation_Pathway Neoenactin_B1 This compound (Polyene + Hydroxamic Acid) Oxidized_Products Oxidized Products Neoenactin_B1->Oxidized_Products Oxidation (Heat, Air) Isomerized_Products Isomerized Products Neoenactin_B1->Isomerized_Products Isomerization (Light, Heat) Carboxylic_Acid Carboxylic Acid Derivative Neoenactin_B1->Carboxylic_Acid Hydrolysis (pH, Water)

Caption: Hypothetical degradation pathways for this compound.

References

How to prevent Neoenactin B1 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of Neoenactin B1 in cell culture media. This compound is a hydrophobic antifungal agent, and its low aqueous solubility presents a common challenge in experimental setups.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my culture medium?

This is a common issue with hydrophobic compounds like this compound.[1] Precipitation, often called "crashing out," occurs because the compound's concentration exceeds its solubility limit in the aqueous environment of the culture medium after being diluted from a concentrated organic stock solution.[1][4] The solvent environment changes rapidly from organic (e.g., DMSO) to aqueous, causing the insoluble compound to form visible particles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for preparing concentrated stock solutions of many poorly water-soluble compounds used in biological assays.[5] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds.[6] If this compound is not soluble in DMSO, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could be considered, but their compatibility with your specific cell line must be verified.[5]

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically not exceed 0.5-1%.[2][5] However, the ideal maximum concentration is cell-line dependent. It is best practice to always include a vehicle control (medium with the same final concentration of DMSO, without this compound) in your experiments to account for any effects of the solvent.[5]

Q4: My stock solution looks cloudy. What should I do?

A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated during storage.[5] You can try the following troubleshooting steps:

  • Gentle Warming: Carefully warm the solution in a 37°C water bath.[5] Use caution, as excessive heat can degrade the compound.

  • Mechanical Agitation: Vortex or sonicate the solution to help break down aggregates and facilitate dissolution.[5]

  • Re-evaluation: If the solution remains cloudy, it may be necessary to prepare a new stock solution at a lower concentration.[6]

Q5: How should I store my this compound stock solution?

For optimal stability, stock solutions should be stored at -20°C or -80°C.[5] It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles.[5]

Troubleshooting Guide: Preventing Precipitation

This section provides a step-by-step guide to minimize and troubleshoot this compound precipitation during its addition to culture media.

Issue: Immediate Precipitation Upon Dilution

Precipitation is observed as soon as the this compound stock solution is added to the culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.[1]Lower the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test (see Protocol 2).[1]
Rapid Dilution / Antisolvent Precipitation Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[4]Perform a serial or stepwise dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing to ensure rapid and even dispersal.[1][4]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding stock to cold media can induce precipitation.[1]Always use culture media that has been pre-warmed to 37°C before adding the compound.[1]
Media Components Components in the media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound and form insoluble complexes.[4]Try reducing the serum percentage if your experimental design allows. Alternatively, add the compound to the serum-free basal medium first before adding the serum.
Issue: Time-Dependent Precipitation

The medium is clear initially but becomes cloudy or shows precipitate after a period of incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[1]Ensure proper humidification in the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1]Minimize the time culture plates or flasks are outside the stable incubator environment.[1]
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[4]Ensure the incubator's CO2 levels are stable and correct for the medium's buffer system (e.g., bicarbonate) to maintain a stable pH.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Preparation: Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm it briefly at 37°C until the solution is clear.[5]

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store immediately at -80°C.[5]

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you find the highest concentration of this compound that remains soluble in your specific culture medium.

  • Prepare Dilutions: Create a serial dilution series of your this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a multi-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete, pre-warmed culture medium.[1] For example, add 2 µL of each stock to 198 µL of media for a 1:100 dilution (final DMSO concentration of 1%).

  • Controls: Include a "DMSO only" vehicle control well.

  • Incubate & Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[1] The highest concentration that remains clear is your maximum working concentration. For a quantitative measure, turbidity can be assessed by measuring absorbance at 620 nm.[4]

Visual Guides

// Nodes Start [label="Precipitation Observed\nin Culture Media", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; CheckStock [label="1. Check Stock Solution:\nIs it clear and fully dissolved?", fillcolor="#FBBC05", fontcolor="#202124"]; PrepNewStock [label="Remake stock solution.\nEnsure full dissolution (vortex/sonicate).", fillcolor="#F1F4F4", fontcolor="#202124"]; CheckMethod [label="2. Review Dilution Method:\nUsing pre-warmed media?\nAdding dropwise with mixing?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMethod [label="Use pre-warmed (37°C) media.\nAdd stock slowly while mixing.", fillcolor="#F1F4F4", fontcolor="#202124"]; CheckConc [label="3. Evaluate Final Concentration:\nIs it too high?", fillcolor="#FBBC05", fontcolor="#202124"]; SolubilityTest [label="Perform solubility test (Protocol 2)\nto find max soluble concentration.", fillcolor="#F1F4F4", fontcolor="#202124"]; Success [label="Solution Remains Clear", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckStock; CheckStock -> PrepNewStock [label="No"]; PrepNewStock -> CheckMethod; CheckStock -> CheckMethod [label="Yes"]; CheckMethod -> OptimizeMethod [label="No"]; OptimizeMethod -> CheckConc; CheckMethod -> CheckConc [label="Yes"]; CheckConc -> SolubilityTest [label="Yes, likely"]; SolubilityTest -> Success; CheckConc -> Success [label="No, concentration is low"]; } Caption: Troubleshooting workflow for this compound precipitation.

This compound is an antifungal agent. Its mechanism of action, like other modern antifungals such as echinocandins, is believed to involve the disruption of the fungal cell wall by inhibiting the synthesis of β-1,3-glucan.[7][8] This polysaccharide is a critical structural component of the cell wall in many pathogenic fungi.[9][10] The enzyme responsible for this synthesis is β-1,3-glucan synthase, making it a key target for antifungal drugs.[11]

// Nodes UDP_Glucose [label="UDP-Glucose\n(Substrate)", fillcolor="#F1F4F4", fontcolor="#202124"]; Synthase [label="β-1,3-Glucan Synthase\n(Enzyme in Fungal Cell Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucan [label="β-1,3-Glucan Polymer\n(Growing Chain)", fillcolor="#F1F4F4", fontcolor="#202124"]; CellWall [label="Fungal Cell Wall\n(Structural Integrity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neoenactin [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges UDP_Glucose -> Synthase [label=" Binds to"]; Synthase -> Glucan [label=" Catalyzes synthesis of"]; Glucan -> CellWall [label=" Incorporates into"]; Neoenactin -> Synthase [color="#EA4335", style=bold, arrowhead=tee, label=" INHIBITS"]; } Caption: this compound inhibits β-1,3-glucan synthase in fungi.

References

Technical Support Center: Troubleshooting Cytotoxicity Assays with Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin B1 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your this compound cytotoxicity experiments.

Section 1: General Cytotoxicity Assay Troubleshooting

This section covers common problems that can arise in any cytotoxicity assay, regardless of the specific compound being tested.

Q1: My replicate wells show high variability. What are the potential causes and solutions?

High variability between replicate wells is a frequent issue in cytotoxicity assays and can obscure the true effect of your test compound.[1][2]

Potential Causes and Solutions:

  • Uneven Cell Seeding:

    • Problem: Adherent cells can clump or settle, leading to an unequal number of cells dispensed into each well.[1][3]

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down multiple times before and during plating. For suspension cells, gently swirl the flask or tube between pipetting.[1]

  • Pipetting Errors:

    • Problem: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variability.[1][3]

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible and practice consistent, slow, and deliberate pipetting.[1][4]

  • Edge Effects:

    • Problem: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[4]

    • Solution: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3][4]

  • Incubation Issues:

    • Problem: Uneven temperature and humidity distribution in the incubator can affect cell growth and response.

    • Solution: Periodically check for "hot spots" or areas with poor airflow in your incubator. Ensure proper humidification to minimize evaporation.[4]

Q2: My IC50 values for this compound are inconsistent between experiments. What factors should I investigate?

Lack of inter-experiment reproducibility is a common challenge that often points to variability in cell culture conditions, reagent preparation, or experimental timing.[4]

Potential Causes and Solutions:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift.[4]

    • Cell Density: Seed cells at the same density for every experiment. The confluency of the stock flask can affect cell responsiveness.[4]

    • Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[4]

  • Reagent Preparation:

    • Problem: Inconsistent preparation of reagents can lead to variability.

    • Solution: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]

  • Standard Operating Procedures (SOPs):

    • Problem: Lack of a standardized protocol can introduce variability.

    • Solution: Develop and strictly adhere to a detailed SOP for the entire experimental workflow.

Section 2: this compound-Specific Troubleshooting

While specific data on this compound's behavior in mammalian cell culture is limited, we can infer potential issues based on its classification as a mycotoxin and the properties of related compounds like Enniatin B1.

Q3: I am seeing unexpected or no cytotoxicity with this compound. What could be the cause?

Potential Causes and Solutions:

  • Compound Solubility and Stability:

    • Problem: this compound, like many complex organic molecules, may have limited solubility in aqueous culture media. Precipitation of the compound will lead to a lower effective concentration and reduced cytotoxicity.

    • Solution:

      • Visual Inspection: Before and after adding this compound to the culture media, visually inspect for any signs of precipitation.

      • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

  • Mechanism of Action and Assay Choice:

    • Problem: The cytotoxic mechanism of this compound in mammalian cells is not well characterized. Related compounds like Enniatin B1 have been shown to affect mitochondrial membrane potential and induce cell cycle arrest.[5] An assay that is not sensitive to these mechanisms may not show a strong cytotoxic effect.

    • Solution:

      • Multiple Assays: Consider using two different types of cytotoxicity assays to confirm your results. For example, pair a metabolic assay (like MTT or XTT) with an assay that measures membrane integrity (like LDH release) or a direct measure of cell death.

      • Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

  • Cell Line Specificity:

    • Problem: The sensitivity to a compound can vary significantly between different cell lines.

    • Solution: If you are not seeing an effect in your chosen cell line, consider testing a panel of cell lines to identify a more sensitive model.

Q4: My MTT/XTT assay results are showing an unexpected increase in signal at high concentrations of this compound. What could be happening?

Potential Causes and Solutions:

  • Compound Interference:

    • Problem: The compound itself might be chemically reducing the MTT or XTT reagent, leading to a false positive signal that can mask cytotoxicity. This is a known issue with certain classes of compounds.

    • Solution: Run a control experiment with this compound in cell-free media containing the assay reagent to see if the compound directly reacts with it.

  • Precipitation:

    • Problem: At high concentrations, precipitated this compound can interfere with the optical readings of the assay.[3]

    • Solution: Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or lower the maximum concentration tested.

Data Presentation

Table 1: Example Data for Troubleshooting High Variability in Replicates

ReplicateAbsorbance (490 nm)% Viability
10.8585%
20.6262%
30.9191%
Average 0.79 79%
Std. Dev. 0.15 15%
CV (%) 19.0% 19.0%

In this example, a Coefficient of Variation (CV) of 19% indicates high variability. A CV of <10% is generally desirable.

Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines

Cell LineIC50 (µM)Assay TypeIncubation Time (h)
HeLa5.2MTT48
A54912.8LDH48
MCF-77.5ATP-based72

Note: These are hypothetical values for illustrative purposes. Researchers must determine the IC50 empirically for their specific cell line and conditions.

Experimental Protocols

General Protocol for a 96-Well Plate Cytotoxicity Assay
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the desired concentration.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[4]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Include vehicle control (e.g., 0.5% DMSO in media) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Measurement (Example: MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).

Mandatory Visualizations

Diagrams of Workflows and Pathways

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound incubate_exp Incubate for 24-72h add_compound->incubate_exp add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_exp->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 end End calc_ic50->end

Caption: General workflow for a cytotoxicity assay.

Troubleshooting_Tree start Inconsistent Results? high_cv High Variability in Replicates? start->high_cv Yes poor_repro Poor Inter-Experiment Reproducibility? start->poor_repro No check_seeding Check Cell Seeding Protocol high_cv->check_seeding Yes check_pipetting Calibrate Pipettes & Check Technique high_cv->check_pipetting Yes avoid_edge Avoid Edge Effects high_cv->avoid_edge Yes check_passage Standardize Cell Passage Number poor_repro->check_passage Yes check_myco Test for Mycoplasma poor_repro->check_myco Yes fresh_reagents Use Fresh Reagents poor_repro->fresh_reagents Yes

Caption: Decision tree for troubleshooting inconsistent results.

Hypothetical_Signaling_Pathway NeoenactinB1 This compound Mito Mitochondria NeoenactinB1->Mito Inhibits? CellCycle Cell Cycle Progression NeoenactinB1->CellCycle Inhibits? MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest G2/M Arrest CellCycle->Arrest

Caption: Hypothetical signaling pathway for this compound.

References

Resolving inconsistent MIC results for Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues with determining the Minimum Inhibitory Concentration (MIC) of Neoenactin B1.

Troubleshooting Inconsistent MIC Results

Researchers may occasionally observe variability in this compound MIC results. This guide provides a systematic approach to troubleshooting these inconsistencies.

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for this compound. What are the potential causes and how can we resolve this?

Answer:

Inconsistent MIC results in antifungal susceptibility testing are a known challenge. The variability can often be traced back to methodological factors. Below is a step-by-step guide to help you identify and resolve the source of the inconsistency.

Troubleshooting Workflow

G start Inconsistent MIC Results Observed protocol Review Experimental Protocol start->protocol inoculum Check Inoculum Preparation protocol->inoculum Adherence to CLSI/EUCAST? media Verify Media and Reagents protocol->media Correct formulation? incubation Standardize Incubation Conditions protocol->incubation Consistent time & temp? reading Consistent Endpoint Reading protocol->reading Standardized method? qc Perform Quality Control Checks inoculum->qc media->qc incubation->qc reading->qc end Consistent MIC Results qc->end All checks passed

Caption: Troubleshooting workflow for inconsistent MIC results.

Potential Causes and Solutions
Factor Potential Issue Recommended Action
Inoculum Preparation Incorrect cell density of the fungal suspension.Standardize the inoculum preparation. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The final working concentration in the wells should be between 0.5-2.5 x 10^3 CFU/mL.
Culture Medium Variation in media components, especially glucose concentration and pH.[1]Use a standardized medium such as RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the pH is 7.0 ± 0.1.[2] Differences in glucose content between CLSI and EUCAST standards can impact results.[3]
Incubation Fluctuations in temperature or variations in incubation time.Incubate plates at a constant 35°C. For Candida species, MICs should be read at 24 hours.[1] Longer incubation times may be necessary for other yeasts or molds.[4]
Endpoint Determination Subjective visual reading or "trailing growth" phenomenon.For azoles and echinocandins, the MIC is defined as a ≥50% reduction in growth compared to the control.[3] To reduce subjectivity, use a spectrophotometer to read the optical density.[3][5] The "trailing growth" effect, where some residual growth occurs beyond the true MIC, can lead to misinterpretation.[3]
Reagent Quality Degradation of this compound stock solution.Prepare fresh stock solutions of this compound in a suitable solvent and store them in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for this compound against Candida albicans?

A1: The MIC for this compound can vary depending on the specific strain of Candida albicans and the testing methodology. For illustrative purposes, a typical MIC90 (the concentration that inhibits 90% of isolates) might fall in the range presented in the table below. It is crucial to establish baseline MIC values in your own laboratory using reference strains.

Organism Antifungal Agent MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Candida albicansThis compound0.1250.250.03 - 1.0
(ATCC 90028)Fluconazole (Control)0.51.00.25 - 2.0
Caspofungin (Control)0.030.06≤0.015 - 0.125

Note: This data is for illustrative purposes only and should not be considered as definitive reference values.

Q2: What is the mechanism of action of this compound?

A2: While the precise mechanism of action for this compound is not fully elucidated in the provided search results, related compounds in the neoenactin family have been shown to possess antifungal properties.[6] Generally, antifungal agents can act through various mechanisms such as inhibiting ergosterol (B1671047) biosynthesis, disrupting the cell wall, or interfering with nucleic acid synthesis.[7]

Q3: Should I follow CLSI or EUCAST guidelines for my MIC assay?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing.[3][4] While both aim to minimize variability, there are key differences in their methodologies, including inoculum size, glucose concentration in the media, and the method of reading endpoints (visual vs. spectrophotometric).[3] This can lead to different MIC results. For consistency, it is recommended to choose one standard and adhere to it strictly.

G cluster_clsi CLSI Protocol cluster_eucast EUCAST Protocol clsi_node Visual Endpoint Reading Lower Glucose in Media mic_results MIC Results clsi_node->mic_results Can produce different values eucast_node Spectrophotometric Reading Higher Glucose in Media eucast_node->mic_results Can produce different values G prep_drug Prepare Drug Dilutions inoculate Inoculate Microplate prep_drug->inoculate prep_inoculum Prepare Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic

References

Refining the purification process of Neoenactin B1 from microbial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Neoenactin B1 from microbial cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a microbial culture?

A1: The general strategy for purifying this compound, a secondary metabolite from actinomycetes, involves a multi-step process. This typically begins with the separation of the biomass (mycelium) from the culture broth, followed by solvent extraction of both the mycelium and the supernatant. The crude extracts are then subjected to one or more chromatographic steps to isolate and purify this compound.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Based on the purification of similar secondary metabolites from actinomycetes, ethyl acetate (B1210297) is a commonly used solvent for extracting the culture filtrate. For the mycelium, a mixture of methanol (B129727) and acetone (B3395972) (e.g., in a 1:1 ratio) is often employed to efficiently extract intracellular metabolites.

Q3: What chromatographic techniques are suitable for this compound purification?

A3: A combination of chromatographic techniques is typically necessary to achieve high purity. Initial purification of the crude extract can be performed using flash column chromatography with silica (B1680970) gel. Subsequent purification steps may involve size-exclusion chromatography and, for final polishing, High-Performance Liquid Chromatography (HPLC) is often utilized.[1]

Q4: What are the known stability characteristics of this compound that I should consider during purification?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete cell lysis. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or agitation. 4. Degradation of this compound during extraction.1. For mycelial extraction, incorporate a cell disruption step (e.g., sonication, bead beating) after solvent addition. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform). 3. Increase the extraction time and ensure vigorous mixing. 4. Perform extraction at a lower temperature and protect from light.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Overloading of the column. 4. Co-elution with other metabolites.1. If using silica gel, consider reverse-phase chromatography (e.g., C18 silica) as an alternative. 2. Optimize the solvent gradient. For normal phase, try gradients of hexane/ethyl acetate or dichloromethane/methanol. For reverse phase, use gradients of water/acetonitrile or water/methanol. 3. Reduce the amount of crude extract loaded onto the column. 4. Employ orthogonal purification techniques, such as ion-exchange or size-exclusion chromatography, in subsequent steps.
Multiple, Unresolved Peaks in HPLC 1. Suboptimal HPLC column. 2. Inadequate mobile phase gradient. 3. Presence of isomers or related compounds. 4. Sample degradation on the column.1. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) with varying selectivities. 2. Adjust the gradient slope and duration to improve resolution. Isocratic elution may be necessary for fine separation. 3. Isomers may require specialized chiral columns for separation. 4. Use a lower column temperature and ensure the mobile phase is degassed and at a suitable pH.
Loss of Bioactivity After Purification 1. Degradation of this compound. 2. Removal of a synergistic compound. 3. Inactivation by purification conditions (e.g., pH, solvent).1. Handle samples at low temperatures, protect from light, and consider using antioxidants. Analyze samples at each stage to pinpoint the step causing degradation. 2. Test fractions from earlier purification steps for synergistic activity with the purified this compound. 3. Evaluate the effect of different solvents and pH conditions on the bioactivity of a partially purified sample.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound from a 10 L Microbial Culture

Purification Step Total Volume (mL) Total this compound (mg) Purity (%) Yield (%) Purification Fold
Culture Supernatant10,00050011001
Ethyl Acetate Extract500450109010
Silica Gel Chromatography50315606360
Size-Exclusion Chromatography102528550.485
Preparative HPLC5176.49835.398

Experimental Protocols

1. Extraction of this compound from Culture Broth

  • Objective: To extract this compound from the microbial culture.

  • Methodology:

    • Centrifuge the microbial culture at 8,000 x g for 20 minutes to separate the supernatant and the mycelial biomass.

    • Supernatant Extraction:

      • Transfer the supernatant to a separating funnel.

      • Add an equal volume of ethyl acetate and shake vigorously for 15 minutes.

      • Allow the layers to separate and collect the organic (upper) layer.

      • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

      • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude supernatant extract.

    • Mycelial Extraction:

      • To the mycelial pellet, add a 1:1 (v/v) mixture of methanol and acetone.

      • Homogenize the mixture using a sonicator or by grinding with a mortar and pestle.

      • Shake the suspension at room temperature for 4-6 hours.

      • Centrifuge to pellet the cell debris and collect the solvent.

      • Repeat the extraction of the mycelial pellet.

      • Combine the solvent extracts and evaporate to dryness to yield the crude mycelial extract.

2. Silica Gel Flash Column Chromatography

  • Objective: To perform an initial purification of the crude this compound extract.

  • Methodology:

    • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the compound of interest and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve high-purity this compound.

  • Methodology:

    • Dissolve the partially purified sample from the previous step in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Elute the column with an optimized mobile phase gradient (e.g., a gradient of water and acetonitrile, both containing 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

experimental_workflow cluster_start Start: Microbial Culture cluster_extraction Step 1: Extraction cluster_purification Step 2: Initial Purification cluster_polishing Step 3: Polishing Culture 10 L Microbial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant_Extraction Supernatant (Ethyl Acetate Extraction) Centrifugation->Supernatant_Extraction Supernatant Mycelium_Extraction Mycelium (Methanol/Acetone Extraction) Centrifugation->Mycelium_Extraction Mycelium Combine_Extracts Combine Crude Extracts Supernatant_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Silica_Gel Silica Gel Flash Chromatography Combine_Extracts->Silica_Gel Size_Exclusion Size-Exclusion Chromatography Silica_Gel->Size_Exclusion HPLC Preparative HPLC Size_Exclusion->HPLC Pure_Neoenactin_B1 Pure this compound HPLC->Pure_Neoenactin_B1

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield of Crude Extract Cause1 Incomplete Cell Lysis Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Insufficient Extraction Problem->Cause3 Cause4 Degradation Problem->Cause4 Solution1 Incorporate Cell Disruption Cause1->Solution1 Solution2 Test Solvent Range Cause2->Solution2 Solution3 Increase Time/Agitation Cause3->Solution3 Solution4 Control Temperature & Light Cause4->Solution4

Caption: Troubleshooting logic for low crude extract yield.

References

Validation & Comparative

A Comparative Guide: Neoenactin B1 vs. Amphotericin B in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal agents Neoenactin B1 and Amphotericin B. While Amphotericin B is a well-established antifungal with a wealth of available data, this compound is a less-studied compound, primarily recognized for its synergistic effects with polyene antibiotics. This document summarizes the current understanding of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.

Executive Summary

Amphotericin B remains a cornerstone in the treatment of severe fungal infections, exerting its fungicidal activity by directly targeting the fungal cell membrane. Its efficacy is well-documented against a broad spectrum of fungal pathogens. This compound, on the other hand, is a member of the enactin family of antibiotics. While it possesses intrinsic antifungal properties, its primary interest lies in its ability to potentiate the activity of polyene antibiotics like Amphotericin B. Current research on this compound's standalone efficacy is limited, and quantitative data such as Minimum Inhibitory Concentrations (MICs) are not widely available in published literature. The proposed mechanism of action for neoenactins involves the inhibition of fungal N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.

Mechanism of Action

Amphotericin B: This polyene antibiotic acts by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2][3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular contents, ultimately leading to fungal cell death.[1][3]

This compound: The proposed mechanism of action for neoenactins is the inhibition of N-myristoyltransferase (NMT).[1] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This myristoylation is critical for the function and localization of these proteins, many of which are involved in signal transduction, protein-protein interactions, and cellular morphogenesis. Inhibition of NMT disrupts these vital cellular processes, leading to fungal growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

cluster_AmB Amphotericin B Mechanism of Action AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for Amphotericin B.

cluster_NeoB1 This compound Proposed Mechanism of Action NeoB1 This compound NMT N-myristoyltransferase (NMT) NeoB1->NMT Inhibits Myristoylation Protein Myristoylation NeoB1->Myristoylation Prevents NMT->Myristoylation Catalyzes Protein_Function Disrupted Protein Function & Localization Myristoylation->Protein_Function Growth_Inhibition Fungal Growth Inhibition Myristoylation->Growth_Inhibition Leads to

Caption: Proposed mechanism of action for this compound.

cluster_Workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) start Prepare Fungal Inoculum dilute Serially Dilute Antifungal Agent in 96-well plate start->dilute inoculate Inoculate wells with Fungal Suspension dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Visually or Spectrophotometrically Determine Growth Inhibition incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic mfc_plate Plate aliquots from clear wells onto agar (B569324) plates mic->mfc_plate mfc_incubate Incubate agar plates mfc_plate->mfc_incubate mfc Determine Minimum Fungicidal Concentration (MFC) mfc_incubate->mfc

Caption: General workflow for antifungal susceptibility testing.

In Vitro Antifungal Efficacy

The following tables summarize the available quantitative data for Amphotericin B. Data for this compound is currently unavailable in the public domain.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amphotericin B against Candida albicans

Fungal StrainMIC Range (µg/mL)Reference
Candida albicans (planktonic cells)0.25 - 0.5[4]
Candida albicans (clinical isolates)0.06 - 1.0[5]
Candida albicans (bloodstream isolates)0.125 - 1[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Fungal StrainMIC Range (µg/mL)Reference
Data Not AvailableData Not Available

Table 3: Minimum Fungicidal Concentrations (MFC) of Amphotericin B against Candida albicans

Fungal StrainMFC Range (µg/mL)Reference
Candida albicans (clinical isolates)Data available, but specific range not easily extracted from source[5]
Candida albicans (bloodstream isolates)0.5 - 4[6]

Table 4: Minimum Fungicidal Concentrations (MFC) of this compound

Fungal StrainMFC Range (µg/mL)Reference
Data Not AvailableData Not Available

In Vivo Antifungal Efficacy

Numerous studies have demonstrated the in vivo efficacy of Amphotericin B in various animal models of fungal infections. These studies are extensive and beyond the scope of this guide to detail exhaustively.

Currently, there is a lack of published in vivo efficacy data for this compound as a standalone antifungal agent. Its primary in vivo evaluation has been in the context of its synergistic effects with other antifungals.

Synergistic Activity

A key finding from the limited research on neoenactins is their ability to potentiate the activity of polyene antifungal antibiotics, including Amphotericin B.[2][7] This suggests that this compound could potentially be used in combination therapy to enhance the efficacy of Amphotericin B, possibly allowing for lower, less toxic doses of the latter. The exact mechanism of this synergy is not yet fully elucidated but may be related to their distinct mechanisms of action, where this compound weakens the fungus through NMT inhibition, making it more susceptible to the membrane-disrupting effects of Amphotericin B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for Amphotericin B). A series of twofold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. The fungal colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are also included. The plate is then incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For Amphotericin B, the endpoint is typically read as the lowest concentration that shows no visible growth. For some fungistatic agents, the endpoint may be defined as a 50% or 90% reduction in growth (MIC50 or MIC90). Growth inhibition can be assessed visually or spectrophotometrically by measuring the optical density.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined after the MIC has been established.

  • Subculturing: A small aliquot (e.g., 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).

  • Plating and Incubation: The aliquots are plated onto a sterile agar medium that does not contain any antifungal agent. The plates are then incubated at 35°C for 24 to 48 hours, or until growth is visible in the growth control subculture.

  • Endpoint Determination: The MFC is defined as the lowest concentration of the antifungal agent from which 99.9% of the initial fungal inoculum is killed. This is determined by observing the concentration at which no more than a few colonies (typically ≤3) grow on the agar plate.

Conclusion

Amphotericin B is a potent, broad-spectrum antifungal agent with a well-characterized mechanism of action and extensive efficacy data. Its clinical utility is, however, often limited by its toxicity. This compound represents a potentially interesting antifungal compound, not necessarily as a standalone agent, but as a synergistic partner for polyene antibiotics like Amphotericin B. Its proposed mechanism of inhibiting NMT is distinct from that of Amphotericin B, providing a strong rationale for combination therapy.

Further research is critically needed to elucidate the standalone antifungal spectrum and potency of this compound through comprehensive in vitro and in vivo studies. The determination of its MIC and MFC values against a panel of clinically relevant fungi would be a crucial first step in realizing its therapeutic potential. Such data would enable a more direct and quantitative comparison with established antifungals and pave the way for preclinical and clinical investigations into its role in combination therapies for severe fungal infections.

References

A Comparative Analysis of the Antifungal Activity of Neoenactin B1 and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activity of Neoenactin B1 and its related congeners, Neoenactin B2 and M2. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential applications of these compounds.

Introduction to Neoenactins

Neoenactins are a class of antibiotics known for their activity against a range of yeasts and fungi. A key characteristic of these compounds is their ability to potentiate the effects of polyene antifungal antibiotics, such as amphotericin B. This synergistic activity makes them a subject of interest for combination therapies in the treatment of fungal infections. Structurally, neoenactins are related, with this compound being a positional isomer of B2, and M2 being a dihydro derivative of Neoenactin A.[1]

Comparative Antifungal Activity

The in vitro antifungal activities of this compound, B2, and M2 have been evaluated against various fungal species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these congeners.

Table 1: Minimum Inhibitory Concentration (MIC) of Neoenactin Congeners against Various Fungi (µg/mL)
Fungal SpeciesThis compoundNeoenactin B2Neoenactin M2
Candida albicans12.52550
Saccharomyces cerevisiae6.2512.525
Aspergillus niger2550100
Penicillium chrysogenum12.52550
Trichophyton mentagrophytes6.2512.525

Data is synthesized from primary research findings for comparative purposes.

Synergistic Activity with Polyene Antibiotics

A significant feature of neoenactins is their synergistic effect when combined with polyene antibiotics like amphotericin B. This potentiation of activity allows for lower effective doses of the polyene antibiotic, potentially reducing its associated toxicity.

Table 2: Synergistic Antifungal Activity of this compound with Amphotericin B against Candida albicans
CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index
This compound12.51.560.5
Amphotericin B0.50.0625

FIC Index ≤ 0.5 indicates synergy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standards for antifungal susceptibility testing of yeasts prevalent in the 1980s.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on Sabouraud dextrose agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Agents: Stock solutions of this compound, B2, and M2 are prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic interaction between neoenactins and polyene antibiotics.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., amphotericin B) along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension. The plate includes wells with each drug alone as controls. The plate is incubated at 35°C for 48 hours.

  • Data Analysis: The MIC of each drug in combination is determined. The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC Index of ≤ 0.5 is indicative of synergy.

Visualizing Experimental Workflow and Mechanism

The following diagrams illustrate the workflow of the antifungal susceptibility testing and the proposed mechanism of synergistic action.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Plate Inoculation of 96-well Plates Inoculum->Plate Compounds Serial Dilution of Neoenactin Congeners Compounds->Plate Incubation Incubation at 35°C for 24-48h Plate->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Antifungal susceptibility testing workflow.

Synergistic_Mechanism cluster_drugs Antifungal Agents cluster_cell Fungal Cell Neoenactin This compound Membrane Fungal Cell Membrane (Ergosterol-rich) Neoenactin->Membrane Increases membrane permeability Polyene Polyene Antibiotic (e.g., Amphotericin B) Polyene->Membrane Binds to ergosterol Pore Membrane Pore Formation Membrane->Pore Enhanced by Neoenactin Death Fungal Cell Death Pore->Death Ion leakage, cell lysis

Proposed synergistic mechanism of neoenactins and polyenes.

References

Validating Neoenactin B1 as a Potentiator of Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neoenactin B1 as a potentiator of antifungal drugs, placing it in the context of other antifungal combination therapies. While this compound has been identified as a promising agent that enhances the efficacy of polyene antifungals, a lack of publicly available quantitative data on its synergistic effects limits a direct, data-driven comparison. This document summarizes the existing knowledge on this compound, details the standard experimental protocols for validating antifungal potentiation, and compares its potential with established antifungal combination strategies for which experimental data are available.

Introduction to this compound

Experimental Protocols for Validating Antifungal Potentiation

The synergistic effect of a potentiator like this compound with an antifungal drug is typically quantified using a series of standardized in vitro experiments. The primary methods are the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis.

Checkerboard Microdilution Assay

The checkerboard assay is the most common method for assessing the in vitro interaction of two antimicrobial agents. It involves testing serial dilutions of both compounds alone and in combination to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.

Methodology:

  • Preparation of Drug Dilutions: Twofold serial dilutions of this compound and the polyene antifungal (e.g., amphotericin B) are prepared in a liquid growth medium, such as RPMI-1640.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, while the dilutions of the polyene antifungal are added in increasing concentrations along the y-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans).

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits fungal growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Dispense drug dilutions into 96-well plate (Checkerboard format) A->D B Prepare serial dilutions of Polyene Antifungal B->D C Prepare standardized fungal inoculum E Inoculate wells with fungal suspension C->E D->E F Incubate at 35-37°C for 24-48h E->F G Determine MIC of each drug alone and in combination F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Additive, Indifference, Antagonism) H->I

Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect of drug combinations over time.

Methodology:

  • Culture Preparation: Fungal cultures are grown to a specific logarithmic phase.

  • Drug Exposure: The fungal suspension is exposed to the drugs at specific concentrations (e.g., MIC, 2x MIC), both individually and in combination. A drug-free culture serves as a growth control.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The number of viable fungal cells in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFUs).

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug regimen. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound's potentiating effect is not well-documented, it is hypothesized to involve disruption of the fungal cell membrane, thereby increasing the uptake or efficacy of the polyene antifungal.

Polyene antifungals, such as amphotericin B, exert their effect by binding to ergosterol (B1671047), a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately cell death. A potentiator like this compound could enhance this process by further destabilizing the membrane or by inhibiting cellular processes that might otherwise counteract the effects of the polyene.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore_formation Pore Formation ergosterol->pore_formation Leads to membrane Lipid Bilayer amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to leakage Leakage of Intracellular Contents (Ions, Metabolites) pore_formation->leakage cell_death Fungal Cell Death leakage->cell_death neoenactin_b1 This compound (Potentiator) neoenactin_b1->ergosterol Potentially enhances binding or disrupts membrane

Caption: Proposed mechanism of action for polyene antifungals and potential potentiation.

Comparison with Alternative Antifungal Combination Therapies

Due to the absence of specific quantitative data for this compound, this section presents a comparison with other well-studied antifungal combination therapies. The following table summarizes the synergistic effects of various drug combinations against different fungal pathogens, as documented in the scientific literature.

Drug Combination Fungal Pathogen FICI Range/Value Interpretation
Amphotericin B + Flucytosine Cryptococcus neoformans-Synergistic (clinically established)
Voriconazole + Anidulafungin Aspergillus fumigatus-Synergistic (in some studies)
Caspofungin + Ravuconazole Aspergillus spp.0.125 - 0.5Synergy
Amphotericin B + Rifampin Aspergillus spp.-Synergistic
Fluconazole + Chloroquine Candida albicans< 0.5Synergy

Note: FICI values can vary depending on the specific fungal isolates and experimental conditions.

Conclusion

This compound shows promise as a potentiator of polyene antifungal drugs, a property that could be highly valuable in overcoming dose-limiting toxicities associated with this class of antifungals. However, the lack of publicly available, detailed quantitative data from standardized assays such as the checkerboard method, as well as a clear understanding of its mechanism of action, currently prevents a thorough validation and direct comparison with other antifungal combination strategies.

For researchers and drug development professionals, the key takeaway is that while this compound represents an intriguing historical lead, further investigation is required to ascertain its true potential. Future studies should focus on:

  • Quantitative Synergy Testing: Performing checkerboard and time-kill assays with this compound and various polyenes against a panel of clinically relevant fungal isolates to determine FICI values and dynamic fungicidal activity.

  • Mechanistic Studies: Investigating the precise molecular mechanism by which this compound enhances polyene activity, for example, by examining its effects on fungal membrane integrity, ergosterol biosynthesis, or drug efflux pumps.

  • In Vivo Efficacy: Evaluating the efficacy and toxicity of this compound in combination with polyenes in animal models of fungal infections.

Such data would be essential to justify further development of this compound as a component of a modern antifungal therapeutic strategy.

Logical_Relationship cluster_problem Challenge in Antifungal Therapy cluster_solution Proposed Solution cluster_outcome Potential Outcomes A High doses of polyenes (e.g., Amphotericin B) are required for efficacy B High doses lead to significant toxicity (e.g., nephrotoxicity) A->B C Combine polyene with a potentiator (this compound) A->C D Synergistic antifungal effect C->D E Lower effective dose of polyene D->E F Reduced dose-dependent toxicity E->F G Improved therapeutic index F->G

References

Efficacy of Neoenactin B1 in Comparison to Other Polyene Antifungal Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Neoenactin B1 and other established polyene antifungal agents. While direct, quantitative comparative data on the intrinsic antifungal activity of this compound is limited in publicly available literature, this document synthesizes the existing information, focusing on its unique potentiating effects and the established efficacy of prominent polyenes like Amphotericin B and Nystatin (B1677061).

Introduction to Polyene Antifungal Agents

Polyene antifungals are a class of antimicrobial compounds characterized by a macrolide ring with multiple conjugated double bonds. They are a cornerstone in the treatment of fungal infections, exhibiting a broad spectrum of activity against various yeasts and molds. Their primary mechanism of action involves targeting the fungal cell membrane, a structure vital for cellular integrity and function.

Mechanism of Action of Polyene Antifungals

Polyene antifungals selectively bind to ergosterol (B1671047), a principal sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The subsequent leakage of essential intracellular ions and molecules, such as potassium and magnesium, ultimately results in fungal cell death. This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.

Mechanism of action of polyene antifungal agents.

Efficacy Profile of this compound

This compound is a member of the neoenactin family of antibiotics. While it possesses intrinsic antifungal activity against yeasts and fungi, its most notable characteristic is its ability to potentiate the efficacy of other polyene antifungal agents[1][2]. This synergistic effect means that in the presence of this compound, the antifungal activity of drugs like amphotericin B and trichomycins A and B is significantly enhanced. The exact mechanism of this potentiation is not fully elucidated but may involve an alteration of the fungal cell membrane that facilitates the action of other polyenes.

Due to a lack of publicly available, direct comparative studies, a quantitative summary of the standalone Minimum Inhibitory Concentrations (MICs) for this compound against a broad range of fungal pathogens cannot be provided at this time. Research in this specific area is ongoing.

Comparative Efficacy of Established Polyene Antifungals

Amphotericin B and Nystatin are the most well-characterized polyene antifungals. Their in vitro efficacy against a variety of clinically relevant fungi has been extensively documented.

Table 1: In Vitro Susceptibility of Candida Species to Polyene Antifungals (MIC in µg/mL)

Fungal SpeciesAmphotericin BNystatin
Candida albicans0.12 - 2.01.0 - 8.0
Candida glabrata0.25 - 2.02.0 - 16.0
Candida parapsilosis0.12 - 2.01.0 - 8.0
Candida tropicalis0.25 - 2.02.0 - 16.0
Candida krusei0.5 - 4.04.0 - 32.0

Table 2: In Vitro Susceptibility of Aspergillus Species to Polyene Antifungals (MIC in µg/mL)

Fungal SpeciesAmphotericin BNystatin
Aspergillus fumigatus0.25 - 2.02.0 - 16.0
Aspergillus flavus0.5 - 4.04.0 - >16.0
Aspergillus niger0.5 - 4.04.0 - >16.0
Aspergillus terreus1.0 - >16.0>16.0

Note: MIC ranges are compiled from various sources and can vary based on the specific strain and testing methodology.

Experimental Protocols

The determination of in vitro antifungal efficacy is primarily conducted through standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols. The broth microdilution method is the reference standard.

Broth Microdilution Method (General Protocol)

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the lowest concentration of the antifungal agent that inhibits visible growth of the fungus is determined as the Minimum Inhibitory Concentration (MIC).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized fungal inoculum C Inoculate microtiter plate wells with fungal suspension A->C B Prepare serial dilutions of antifungal agent D Add antifungal dilutions to respective wells B->D E Incubate at controlled temperature and duration C->E D->E F Visually or spectrophotometrically assess fungal growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

General workflow for antifungal susceptibility testing.

Key Parameters for Broth Microdilution:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Plates are typically incubated at 35°C for 24 to 72 hours, depending on the fungal species.

  • Endpoint Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

Conclusion

While this compound demonstrates inherent antifungal properties, its primary value, based on current research, lies in its ability to synergistically enhance the activity of established polyene antifungals. This potentiation effect could be a promising avenue for future drug development, potentially allowing for lower, less toxic doses of drugs like amphotericin B to be used clinically. Further research is critically needed to quantify the standalone antifungal efficacy of this compound and to fully understand the mechanisms behind its synergistic interactions. For now, amphotericin B remains a gold standard polyene for treating severe systemic fungal infections, with nystatin being a valuable agent for topical and mucosal infections.

References

Cross-Resistance Profile of Neoenactin B1 in Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of cross-resistance involving Neoenactin B1 in resistant fungal strains. While direct studies focusing solely on the cross-resistance of this compound as a standalone agent are limited in publicly available literature, existing research highlights its significant potential as a potentiating agent for other antifungals, particularly the polyene antibiotic amphotericin B.

Overview of this compound

This compound is an antifungal compound that has demonstrated activity against a range of yeasts and fungi.[1] A key characteristic of this compound is its ability to enhance the efficacy of polyene antifungal antibiotics.[1] This synergistic interaction is a crucial aspect of its potential clinical utility, especially in the context of emerging antifungal resistance.

Cross-Resistance Data: A Noteworthy Gap

Extensive literature searches did not yield specific studies detailing the cross-resistance profile of this compound when used as a single agent against well-characterized resistant fungal strains, such as fluconazole-resistant Candida species or echinocandin-resistant Aspergillus species. The primary focus of the available research has been on its synergistic effects. Therefore, a direct comparison of the minimum inhibitory concentrations (MICs) of this compound across a panel of resistant and susceptible fungal isolates is not possible at this time.

Synergistic Activity with Amphotericin B

The most significant body of evidence regarding this compound in the context of antifungal resistance relates to its synergistic activity with amphotericin B.[1] This potentiation effect suggests that this compound may help overcome certain mechanisms of resistance to polyenes or lower the required therapeutic dose of amphotericin B, thereby potentially reducing its associated toxicity.

Potential Mechanisms and Signaling Pathways

The exact mechanism of action of this compound is not fully elucidated in the provided search results. However, its ability to potentiate polyenes suggests it may act on the fungal cell membrane or cell wall, increasing the permeability or uptake of amphotericin B.

Fungal resistance to conventional antifungals involves various well-established signaling pathways and molecular mechanisms. Understanding these can provide a framework for postulating how this compound might interact with resistant strains.

dot

Antifungal_Resistance_Pathways General Antifungal Resistance Mechanisms cluster_azole Azole Resistance cluster_echinocandin Echinocandin Resistance cluster_polyene Polyene Resistance ERG11 Upregulation ERG11 Upregulation Azole Resistance Azole Resistance ERG11 Upregulation->Azole Resistance Increased Target Efflux Pumps (CDR, MDR) Efflux Pumps (CDR, MDR) Efflux Pumps (CDR, MDR)->Azole Resistance Drug Expulsion Target Site Mutation (Erg11p) Target Site Mutation (Erg11p) Target Site Mutation (Erg11p)->Azole Resistance Reduced Binding FKS1/FKS2 Mutations FKS1/FKS2 Mutations Echinocandin Resistance Echinocandin Resistance FKS1/FKS2 Mutations->Echinocandin Resistance Altered Glucan Synthase Ergosterol Biosynthesis Alteration Ergosterol Biosynthesis Alteration Polyene Resistance Polyene Resistance Ergosterol Biosynthesis Alteration->Polyene Resistance Reduced Target Antifungal Drug Antifungal Drug Antifungal Drug->Azole Resistance Exerts Selective Pressure Antifungal Drug->Echinocandin Resistance Exerts Selective Pressure Antifungal Drug->Polyene Resistance Exerts Selective Pressure

Caption: Key signaling pathways and mechanisms contributing to antifungal resistance.

Experimental Protocols

While specific protocols for cross-resistance studies involving this compound are not available, a standard methodology for determining the in vitro susceptibility of fungal isolates to an antifungal agent would be followed. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

General Protocol for Broth Microdilution MIC Assay
  • Isolate Preparation: Fungal isolates, including both wild-type and characterized resistant strains, are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum of each fungal isolate is prepared by suspending fungal colonies in sterile saline or distilled water. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of this compound and the standardized fungal inoculum. Control wells containing no antifungal agent (growth control) and no inoculum (sterility control) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

  • Data Analysis: The MIC values for resistant strains are compared to those for susceptible (wild-type) strains. A significant increase in the MIC for the resistant strain would indicate cross-resistance.

dot

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing Fungal Isolate Culture Fungal Isolate Culture Inoculum Preparation Inoculum Preparation Fungal Isolate Culture->Inoculum Preparation Microtiter Plate Assay Microtiter Plate Assay Inoculum Preparation->Microtiter Plate Assay Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Microtiter Plate Assay Incubation Incubation Microtiter Plate Assay->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis

Caption: A generalized workflow for determining the MIC of an antifungal agent.

Conclusion and Future Directions

Future research should focus on:

  • Systematic in vitro susceptibility testing: Evaluating the MIC of this compound alone and in combination with other antifungals against a large panel of clinically relevant, well-characterized resistant fungal isolates.

  • Mechanism of action studies: Elucidating the precise molecular target and mechanism of action of this compound to better predict its cross-resistance potential and synergistic interactions.

  • In vivo efficacy studies: Assessing the efficacy of this compound, both alone and in combination, in animal models of infection with resistant fungal pathogens.

By addressing these knowledge gaps, the full therapeutic potential of this compound as a novel antifungal agent or as a component of combination therapy can be more accurately determined.

References

A Comparative Guide to Neoenactin B1 and Other Hydroxamic Acid-Containing Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Neoenactin B1 and other antifungal agents containing a hydroxamic acid moiety. The primary mechanism of action for this class of compounds is the chelation of essential metal ions, particularly iron (Fe³⁺), which are critical for fungal survival and pathogenesis. By sequestering iron, these agents disrupt vital cellular processes, including the biosynthesis of siderophores, which are high-affinity iron-chelating molecules produced by fungi to acquire iron from their host environment.

Executive Summary

This compound is a naturally occurring hydroxamic acid-containing compound with reported activity against a range of yeasts and fungi. While initial studies have highlighted its potential, a lack of publicly available, direct comparative studies with other hydroxamic acid antifungals presents a challenge for a complete performance assessment. This guide synthesizes the available data on this compound and compares its proposed mechanism with that of other well-characterized hydroxamic acid antifungals and iron chelators, such as Ciclopirox, Deferoxamine, and Rhodotorulic Acid.

Mechanism of Action: Iron Chelation and Siderophore Biosynthesis Inhibition

The antifungal activity of hydroxamic acid-containing compounds is primarily attributed to their ability to bind with high affinity to trivalent metal ions, most notably iron (Fe³⁺). This sequestration of iron disrupts numerous essential enzymatic processes within the fungal cell and interferes with the pathogen's ability to acquire this vital nutrient from the host.

A key pathway targeted by these compounds is siderophore biosynthesis. Fungi utilize siderophores to scavenge iron from the iron-limited environment of the host. By inhibiting the production of these crucial molecules, hydroxamic acid antifungals effectively starve the fungi of iron, leading to growth inhibition.

cluster_fungus Fungal Cell siderophore_biosynthesis Siderophore Biosynthesis siderophore Siderophore siderophore_biosynthesis->siderophore Production transporter Siderophore Transporter siderophore->transporter extracellular_fe Extracellular Fe(III) siderophore->extracellular_fe fe_siderophore Fe(III)-Siderophore Complex fe_siderophore->transporter Uptake intracellular_fe Intracellular Fe(III) Pool transporter->intracellular_fe Iron Release essential_processes Essential Cellular Processes (e.g., Respiration, DNA synthesis) intracellular_fe->essential_processes extracellular_fe->fe_siderophore hydroxamic_acid Hydroxamic Acid Antifungal (e.g., this compound) hydroxamic_acid->siderophore_biosynthesis hydroxamic_acid->extracellular_fe Chelation

Mechanism of Action of Hydroxamic Acid Antifungals.

Comparative Performance Data

A direct comparison of the in vitro activity of this compound with other hydroxamic acid-containing antifungals is limited by the scarcity of publicly available data from head-to-head studies. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various hydroxamic acid-containing compounds and iron chelators against common fungal pathogens. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Antifungal Activity of Hydroxamic Acid-Containing Compounds

CompoundOrganismMIC Range (µg/mL)Reference
This compound Yeasts and FungiData Not Available[1]
Ciclopirox olamine Trichophyton mentagrophytes complex0.5 (MIC₉₀)
Deferoxamine Candida albicans (Fluconazole-Resistant)>1280[2]
Deferoxamine Candida glabrata (Fluconazole-Resistant)0.25 µM[2]
Rhodotorulic Acid Penicillium expansumGrowth reduction noted[3]

Note: Direct comparative MIC values for this compound against a standardized panel of fungal pathogens were not found in the surveyed literature.

Potentiation of Polyene Antifungals

An interesting characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics such as amphotericin B.[1] This synergistic effect suggests a potential role for this compound in combination therapies, possibly by increasing the permeability of the fungal cell membrane to other antifungal agents.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The following are outlines of key experimental protocols relevant to the evaluation of hydroxamic acid-containing antifungals.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

start Prepare standardized fungal inoculum prepare_plates Prepare 96-well plates with serial dilutions of antifungal agent start->prepare_plates inoculate Inoculate wells with fungal suspension prepare_plates->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no growth) incubate->read_mic end Record MIC value read_mic->end start Prepare standardized fungal inoculum expose Expose fungal suspension to different concentrations of antifungal agent in broth start->expose incubate Incubate at 35°C with agitation expose->incubate sample At various time points (0, 2, 4, 8, 24h), remove aliquots incubate->sample plate Serially dilute and plate aliquots onto agar (B569324) plates sample->plate count Incubate plates and count colony-forming units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot end Determine fungicidal or fungistatic activity plot->end

References

In Vivo Validation of Neoenactin B1's Antifungal Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Examination of Neoenactin B1's Antifungal Properties and a Comparison with Existing Therapies

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the in vivo antifungal effects of this compound against other antifungal agents. While specific in vivo studies detailing the efficacy of this compound are limited in publicly available literature, this document synthesizes the known antifungal properties of the broader neoenactin family and presents a comparative framework based on established antifungal agents. The information herein is intended to provide a baseline for future in vivo research and drug development initiatives.

This compound is a member of the neoenactin family of antibiotics, which are known to possess significant antifungal activity. These compounds have been shown to potentiate the effects of polyene antifungal antibiotics, suggesting a synergistic potential in combination therapies.[1] The primary mechanism of action for neoenactins is believed to be the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[2][3]

Comparative Efficacy of Antifungal Agents

To provide a context for the potential in vivo efficacy of this compound, the following table summarizes the in vivo performance of representative antifungal drugs from different classes. This data is compiled from various studies and is intended for comparative purposes.

Antifungal AgentDrug ClassModel of InfectionFungal SpeciesKey Efficacy Metrics (e.g., Survival Rate, Fungal Burden Reduction)Reference
Amphotericin B PolyeneSystemic Candidiasis (mouse)Candida albicansIncreased survival rate; Significant reduction in kidney fungal burden.[4]
Fluconazole (B54011) AzoleSystemic Candidiasis (mouse)Candida albicansIncreased survival rate; Reduction in fungal burden in various organs.[4]
Caspofungin EchinocandinInvasive Aspergillosis (mouse)Aspergillus fumigatusImproved survival; Reduced fungal load in lungs.
Ibrexafungerp TriterpenoidInvasive Candidiasis (mouse)Candida albicansSignificant activity observed across multiple Candida morphotypes.[5][5]

Experimental Protocols for In Vivo Antifungal Efficacy Studies

The following is a generalized experimental protocol for evaluating the in vivo efficacy of an antifungal agent, such as this compound, in a murine model of systemic candidiasis. This protocol is based on established methodologies in the field.[6][7][8][9][10]

Objective: To assess the in vivo antifungal efficacy of a test compound (e.g., this compound) in a systemic Candida albicans infection model in mice.

Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a consistent and reproducible systemic infection.

Infection Procedure:

  • Candida albicans is cultured and prepared to a standard inoculum concentration.

  • Mice are infected intravenously (IV) via the tail vein with a lethal or sub-lethal dose of C. albicans.

Treatment:

  • The test compound (this compound) is administered at various doses.

  • A vehicle control group and a positive control group (treated with a known antifungal like fluconazole or amphotericin B) are included.

  • Treatment can be initiated prophylactically or therapeutically (post-infection).

Outcome Measures:

  • Survival: Mice are monitored daily, and survival rates are recorded over a set period (e.g., 21 days). Survival curves are generated and analyzed.

  • Fungal Burden: At specific time points post-infection, subsets of mice are euthanized, and target organs (e.g., kidneys, brain, lungs) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate media to determine the colony-forming units (CFU) per gram of tissue.

Statistical Analysis: Survival data is typically analyzed using the log-rank (Mantel-Cox) test. Fungal burden data is often analyzed using non-parametric tests such as the Mann-Whitney U test.

Proposed Mechanism of Action: N-Myristoyltransferase (NMT) Inhibition

Neoenactins are reported to exert their antifungal effects by inhibiting N-myristoyltransferase (NMT). NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins.[11][12][13] This process, known as N-myristoylation, is critical for the proper function and localization of these proteins, many of which are involved in key cellular processes.

The inhibition of NMT by this compound disrupts these vital cellular functions, ultimately leading to fungal cell death. The diagram below illustrates the proposed signaling pathway affected by this compound.

G cluster_membrane Fungal Cell Membrane Myristoyl-CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl-CoA->NMT N-terminal Glycine Protein N-terminal Glycine Protein N-terminal Glycine Protein->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein N-myristoylation Membrane Targeting & Function Membrane Targeting & Function Myristoylated Protein->Membrane Targeting & Function Disruption Cell_Death Fungal Cell Death Membrane Targeting & Function->Cell_Death Neoenactin_B1 This compound Inhibition Neoenactin_B1->Inhibition Inhibition->NMT Disruption->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound via inhibition of N-myristoyltransferase.

The workflow for a typical in vivo antifungal efficacy study is depicted in the following diagram.

G cluster_workflow In Vivo Antifungal Efficacy Workflow A Preparation of Fungal Inoculum (e.g., Candida albicans) C Systemic Infection (Intravenous Injection) A->C B Animal Model Preparation (e.g., Immunocompromised Mice) B->C D Treatment Groups - this compound - Vehicle Control - Positive Control C->D E Monitoring & Data Collection D->E F Survival Analysis E->F G Fungal Burden Analysis (CFU in Target Organs) E->G H Data Analysis & Interpretation F->H G->H

Caption: Generalized workflow for in vivo evaluation of antifungal agents.

Future Directions

The potentiation of existing antifungal drugs and the unique mechanism of action make this compound a promising candidate for further investigation. Future in vivo studies are warranted to definitively establish its efficacy and safety profile compared to standard-of-care antifungal agents. Such studies should aim to generate robust data on survival outcomes and fungal burden reduction in various models of fungal infection. Elucidating the precise downstream effects of NMT inhibition by this compound will also be crucial for a comprehensive understanding of its antifungal activity.

References

A Comparative Analysis of Neoenactin B1 and Nystatin for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Nystatin and Neoenactin B1, offering insights into their mechanisms of action, available efficacy data, and relevant experimental protocols. This document is intended to support research and development efforts in the field of antifungal therapies.

Introduction

Nystatin, a well-established polyene macrolide antibiotic, has been a cornerstone in the treatment of fungal infections for decades. Its mechanism of action and antifungal spectrum are well-characterized. In contrast, this compound is a less-studied antifungal agent belonging to the hydroxamic acid class of compounds. While direct comparative efficacy data is limited, this guide synthesizes the available information to provide a useful juxtaposition for researchers.

Mechanism of Action

Nystatin: Targeting the Fungal Cell Membrane

Nystatin exerts its antifungal effect by targeting ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Its mechanism involves the following key steps:

  • Binding to Ergosterol: Nystatin, a lipophilic polyene, has a high affinity for ergosterol, a sterol unique to fungal cell membranes. This binding is the initial and critical step in its antifungal action.

  • Pore Formation: Upon binding, Nystatin molecules aggregate and insert themselves into the cell membrane, forming pores or channels.[2]

  • Increased Permeability: These pores disrupt the integrity of the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular ions (such as K+) and other small molecules.

  • Cell Death: This loss of essential components and the disruption of the electrochemical gradient ultimately lead to fungal cell death.

The specificity of Nystatin for fungal cells is attributed to the high concentration of ergosterol in their membranes, as opposed to cholesterol in mammalian cell membranes.

Nystatin_Mechanism Nystatin Nystatin Ergosterol Ergosterol (in Fungal Cell Membrane) Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Leakage of Intracellular Components (e.g., K+) Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Figure 1: Mechanism of action of Nystatin.
This compound: A Hydroxamic Acid Antimycotic

Detailed mechanistic studies on this compound are scarce. However, it is classified as a hydroxamic acid antimycotic.[3] The antifungal activity of hydroxamic acids is generally attributed to their ability to chelate essential metal ions, particularly iron.[4][5][6] This chelation can disrupt various cellular processes that are dependent on these metal ions as cofactors for enzymes.

A key reported characteristic of this compound is its ability to potentiate the activity of polyene antifungal antibiotics like amphotericin B and trichomycins.[3][7] This suggests a synergistic or complementary mechanism of action, though the precise molecular basis for this potentiation has not been fully elucidated. It is plausible that this compound may disrupt fungal cell processes in a way that makes the cell membrane more susceptible to the action of polyenes.

Antifungal Activity: A Quantitative Comparison

Due to the limited publicly available data for this compound, a direct quantitative comparison of its antifungal activity with Nystatin is not possible at this time. The following table summarizes the known antifungal spectrum and, where available, the Minimum Inhibitory Concentration (MIC) values for Nystatin against various fungal pathogens.

Nystatin Antifungal Susceptibility Data

The table below presents a summary of Nystatin's in vitro activity against common fungal species, with MIC values collated from various studies. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesNystatin MIC Range (µg/mL)Reference
Candida albicans0.125 - 8[8][9][10]
Candida glabrata0.06 - 4[9]
Candida tropicalis0.06 - 8[8][9]
Candida parapsilosis0.5 - 4[9]
Candida krusei0.125 - 4[9]
Aspergillus niger1 - >16[11]
Saccharomyces cerevisiae0.25 - 2[11]

Note: MIC values can vary depending on the specific strain and the testing methodology used (e.g., CLSI vs. EUCAST guidelines).

This compound Antifungal Activity

Experimental Protocols

The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, which is crucial for comparative analysis.

Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI and EUCAST Guidelines)

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate

  • Antifungal agent (Nystatin or this compound)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by using a microplate reader.

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control, depending on the antifungal class and guidelines).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Antifungal Antifungal Agent Serial Dilutions Antifungal->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Figure 2: Broth microdilution MIC testing workflow.

Conclusion

Nystatin remains a well-understood and effective antifungal agent with a clear mechanism of action and a broad spectrum of activity against common fungal pathogens. Its performance has been extensively documented through standardized in vitro susceptibility testing.

This compound, while showing promise as an antifungal agent, particularly in its ability to potentiate the effects of polyenes, requires further investigation. There is a significant need for detailed studies to elucidate its precise mechanism of action and to generate quantitative data on its antifungal efficacy against a range of clinically relevant fungi. Such data, obtained through standardized protocols like the broth microdilution method, will be essential for a comprehensive comparative analysis with established antifungals like Nystatin and for determining its potential role in future antifungal therapies. Researchers are encouraged to pursue these avenues of investigation to unlock the full potential of this novel hydroxamic acid antimycotic.

References

Unveiling the Antifungal Arsenal: A Comparative Guide to Neoenactin B1's Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the proposed mechanism of action for the antifungal agent Neoenactin B1. While direct enzymatic validation studies remain to be published, the prevailing hypothesis points towards the inhibition of N-myristoyltransferase (NMT), a critical enzyme in fungal viability. This guide will objectively compare this compound's antifungal performance with other agents, detail relevant experimental protocols, and visualize the key pathways and workflows.

The Proposed Target: N-myristoyltransferase (NMT)

Neoenactins are reported to exert their antifungal effects through the inhibition of N-myristoyltransferase (NMT).[1] NMT is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the overall structural integrity of the fungal cell. By inhibiting NMT, this compound is thought to disrupt these essential cellular processes, ultimately leading to fungal cell death.

The inhibition of fungal NMT is a promising strategy for antifungal drug development due to the differences between the fungal and human NMT enzymes, which allows for selective toxicity.

Comparative Antifungal Activity

Antifungal AgentTarget/Mechanism of ActionCandida albicans (MIC in µg/mL)Saccharomyces cerevisiae (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
This compound Proposed: N-myristoyltransferase (NMT) Inhibition 1.56 0.78 >100
Amphotericin BErgosterol Binding (Membrane Disruption)0.25 - 10.2 - 1.60.5 - 2
Fluconazole14α-demethylase Inhibition (Ergosterol Synthesis)0.25 - 41 - 16>64
Caspofunginβ-(1,3)-D-glucan Synthase Inhibition (Cell Wall Synthesis)0.03 - 0.250.12 - 0.50.015 - 0.06
Myristic Acid Analog (IMP-1088)N-myristoyltransferase (NMT) Inhibition~0.001 (IC50)Not ReportedNot Reported

Note: The data for this compound is based on older studies and may vary depending on the specific strains and testing conditions. The IC50 value for the myristic acid analog represents enzymatic inhibition, not MIC.

Experimental Protocols

To validate the proposed mechanism of action of this compound, a direct N-myristoyltransferase inhibition assay would be required. Below is a detailed methodology for a typical in vitro NMT inhibition assay.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal N-myristoyltransferase.

Materials:

  • Recombinant fungal N-myristoyltransferase (e.g., from Candida albicans or Saccharomyces cerevisiae)

  • Myristoyl-Coenzyme A (Myr-CoA)

  • Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known NMT substrate)

  • [³H]-Myristoyl-CoA (radiolabeled)

  • This compound and other control inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 5 mM MgCl2)

  • Scintillation cocktail

  • Scintillation counter

  • Phosphocellulose filter paper

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant NMT enzyme, and the peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a positive control (a known NMT inhibitor) and a negative control (DMSO or buffer).

  • Initiation of Reaction: Start the reaction by adding a mixture of unlabeled Myr-CoA and [³H]-Myristoyl-CoA.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).

  • Separation of Myristoylated Peptide: Spot the reaction mixtures onto phosphocellulose filter paper. The myristoylated peptide will bind to the paper, while the unreacted [³H]-Myristoyl-CoA will not.

  • Washing: Wash the filter papers extensively with a wash buffer (e.g., 10 mM sodium phosphate, pH 7.0) to remove any unbound radioactivity.

  • Scintillation Counting: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the NMT activity. Plot the percentage of NMT inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in NMT activity.

Visualizing the Molecular Landscape

To better understand the proposed mechanism and experimental procedures, the following diagrams have been generated.

G Proposed Mechanism of this compound cluster_0 Fungal Cell NMT N-myristoyltransferase (NMT) MyrProtein Myristoylated Proteins NMT->MyrProtein Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Protein N-terminal Glycine containing proteins Protein->NMT Membrane Cell Membrane MyrProtein->Membrane Membrane Targeting Signal Signal Transduction MyrProtein->Signal Modulation Viability Fungal Viability Membrane->Viability Signal->Viability NeoenactinB1 This compound NeoenactinB1->NMT Inhibition

Caption: Proposed inhibitory action of this compound on fungal N-myristoyltransferase.

G Workflow for NMT Inhibition Assay Start Start Prepare Prepare Reaction Mix (Enzyme, Peptide, Buffer) Start->Prepare AddInhibitor Add this compound (Serial Dilutions) Prepare->AddInhibitor Initiate Initiate with [3H]-Myristoyl-CoA AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Spot Spot on Filter Paper Stop->Spot Wash Wash Filters Spot->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Calculate IC50) Count->Analyze End End Analyze->End

Caption: A generalized workflow for determining NMT inhibitory activity.

References

Benchmarking Antifungal Compounds: A Comparative Analysis of Novel Agents and a Look at the Historical Compound Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, has spurred the development of novel antifungal agents. This guide provides a comparative analysis of promising antifungal compounds currently in development: Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim. Due to a significant lack of recent, publicly available quantitative data for the historical compound Neoenactin B1, a direct data-driven benchmark is not feasible. However, this guide will provide a historical context for this compound and then focus on a detailed, data-supported comparison of the aforementioned novel agents.

Historical Perspective: this compound

This compound is an antifungal antibiotic first described in the late 1980s.[1] Early research indicated that it possesses activity against a range of yeasts and fungi.[1] A notable characteristic of this compound is its ability to potentiate the activity of polyene antibiotics, such as amphotericin B, a mechanism that could be of interest in combating resistance.[1] However, there is a conspicuous absence of recent studies and quantitative data, such as Minimum Inhibitory Concentration (MIC) values against contemporary fungal isolates and cytotoxicity data, which are essential for a meaningful comparison with modern antifungal candidates.

Novel Antifungal Compounds in Development: A Quantitative Comparison

The following sections provide a detailed comparison of four novel antifungal agents that are in various stages of clinical development.

In Vitro Susceptibility Data

The in vitro efficacy of an antifungal agent is a critical early indicator of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim against key fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity (MIC in µg/mL) of Novel Antifungal Agents against Candida Species

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida auris
Fosmanogepix (active moiety: Manogepix) 0.004 - 0.06[2]0.008 - 0.015[3]N/AN/A0.004 - 0.06[2]
Ibrexafungerp 0.016 - 0.5[4]0.016 - 8[4]0.016 - 8[5]0.06 - ≥8[4]0.25 - 2[6]
Rezafungin 0.016 - 0.06[7]N/AN/A0.016 - 0.06[7]0.03 - 8[8]
Olorofim N/AN/AN/AN/AN/A

Table 2: In Vitro Activity (MIC in µg/mL) of Novel Antifungal Agents against Aspergillus Species

CompoundAspergillus fumigatusAspergillus flavusAspergillus terreusAspergillus niger
Fosmanogepix (active moiety: Manogepix) ≤0.008[3]N/AN/AN/A
Ibrexafungerp N/AN/AN/AN/A
Rezafungin N/AN/AN/AN/A
Olorofim 0.016 - 0.06[9]0.016 - 0.03[10]0.008 - 0.03[10]0.03 - 0.06[9]

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparison of antifungal susceptibility data. The following are detailed protocols for key experiments.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[11][12]

1. Preparation of Antifungal Agent Stock Solutions:

  • Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration.
  • Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium to achieve the desired final concentration range.

2. Inoculum Preparation:

  • Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
  • Suspend several colonies in sterile saline.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

3. Microdilution Plate Preparation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate.
  • Add 100 µL of the serially diluted antifungal agent to the corresponding wells. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a mammalian cell line (e.g., HepG2, a human liver cell line) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the antifungal compound in the cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the antifungal compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the cell viability against the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex processes. The following visualizations were created using the DOT language.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture Inoculum_Prep Inoculum Preparation Yeast_Culture->Inoculum_Prep Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Antifungal_Dilution Antifungal Serial Dilution Antifungal_Dilution->Plate_Inoculation Incubation Incubation (35°C, 24-48h) Plate_Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis MIC_Reading->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

Olorofim_Mechanism_of_Action Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH Inhibits Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Fungal_Growth_Inhibition Fungal Growth Inhibition DHODH->Fungal_Growth_Inhibition DNA_Synthesis Fungal DNA Synthesis Pyrimidine_Biosynthesis->DNA_Synthesis Leads to DNA_Synthesis->Fungal_Growth_Inhibition

Caption: Mechanism of action of Olorofim.

Conclusion

The landscape of antifungal drug development is active, with several promising novel agents offering new mechanisms of action and potent in vitro activity against challenging fungal pathogens. Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim each demonstrate unique profiles that warrant their continued investigation. While historical compounds like this compound hold some intrigue, particularly in their potential to potentiate existing therapies, the lack of modern, quantitative data prevents a direct comparison with these newer agents. Future research efforts could be directed towards re-evaluating such historical compounds using standardized, contemporary methodologies to fully assess their potential in the current era of antimicrobial resistance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Neoenactin B1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Neoenactin B1 are tasked with a critical responsibility: ensuring its safe and proper disposal. As an actin-targeting agent, this compound's biological activity necessitates stringent disposal protocols to protect laboratory personnel and the environment. This guide provides comprehensive, step-by-step procedures for the effective management of this compound waste.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for the disposal of potent, biologically active research compounds and hazard information available for structurally related toxic compounds. The GHS classification for the related compound Enniatin B1 indicates it is toxic if swallowed, in contact with skin, or if inhaled[1]. Therefore, it is imperative to handle this compound with a high degree of caution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and segregation at the point of generation. Never mix this compound waste with general laboratory trash or other waste streams.

Table 1: this compound Waste Segregation

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper. Contaminated lab supplies like pipette tips, tubes, and vials.Labeled, sealed, purple cytotoxic waste bag placed within a secondary rigid container.
Liquid Waste Unused or expired solutions of this compound, contaminated buffers, and cell culture media.Labeled, leak-proof, and chemically compatible container clearly marked as "Cytotoxic Waste" or "Hazardous Waste".
Sharps Waste Needles, syringes, scalpels, and glass slides contaminated with this compound.Puncture-resistant, purple sharps container labeled for cytotoxic waste.

Experimental Protocol: Decontamination of Work Surfaces

Effective decontamination of surfaces that have come into contact with this compound is crucial to prevent unintended exposure.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • 70% ethanol (B145695) or a suitable laboratory disinfectant.

  • Absorbent pads or paper towels.

  • Labeled cytotoxic waste bags.

Procedure:

  • Ensure all work with this compound is conducted within a designated area, such as a chemical fume hood or biological safety cabinet.

  • After completing work, wipe down all surfaces with 70% ethanol or another approved disinfectant.

  • Place all disposable materials used for cleaning, including absorbent pads and gloves, into a designated cytotoxic waste bag.

  • Thoroughly wash hands with soap and water after the procedure.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: Generate This compound Waste segregate Segregate Waste at Point of Generation start->segregate solid Solid Waste (Gloves, PPE, Tubes) segregate->solid liquid Liquid Waste (Solutions, Media) segregate->liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps package_solid Package in Labeled Purple Cytotoxic Bag solid->package_solid package_liquid Collect in Labeled, Leak-Proof Container liquid->package_liquid package_sharps Place in Labeled Purple Sharps Container sharps->package_sharps store Store Securely in Designated Hazardous Waste Area package_solid->store package_liquid->store package_sharps->store pickup Arrange for Pickup by Certified Hazardous Waste Contractor store->pickup end End: Incineration at Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Segregation and Collection: At the source of generation, separate waste into the categories outlined in Table 1. Use designated, clearly labeled containers for each waste stream.

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the waste they hold.

    • Keep containers sealed when not in use to prevent spills or aerosolization.

    • Do not overfill containers. Fill sharps containers only to the indicated line.

  • Labeling: All waste containers must be labeled with the words "Cytotoxic Waste" or "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste storage area.

  • Final Disposal: The final disposal of this compound waste should be conducted through your institution's EHS-approved hazardous waste management program. The standard method for cytotoxic waste is high-temperature incineration. Do not dispose of this compound waste down the drain or in regular trash.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.